(R)-Dtbm-segphos
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORAFJUESSLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H100O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566940-03-2, 210169-40-7 | |
| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Synthesis of (R)-Dtbm-segphos
(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , commonly known as (R)-Dtbm-segphos , is a chiral phosphine ligand of significant interest in the fields of asymmetric catalysis and drug development. Its unique structural features, characterized by a rigid biphenyl-like backbone and bulky, electron-rich phosphine moieties, impart exceptional stereocontrol in a variety of chemical transformations. This technical guide provides a comprehensive overview of the structure and a plausible synthetic route to this compound, intended for researchers, scientists, and professionals in drug development.
Structure and Properties
This compound is a member of the SEGPHOS family of ligands, which are known for their narrow dihedral angles between the two aromatic rings of the biaryl backbone. This structural constraint is believed to enhance the enantioselectivity and catalytic activity of their metal complexes. The "(R)" designation refers to the axial chirality of the 4,4'-bi-1,3-benzodioxole core. The "Dtbm" prefix indicates the presence of di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups attached to the 5 and 5' positions of the backbone.
The bulky tert-butyl groups and electron-donating methoxy groups on the phenyl rings of the phosphine substituents play a crucial role in modulating the electronic and steric properties of the ligand, influencing the outcome of catalytic reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 566940-03-2 |
| Molecular Formula | C₇₄H₁₀₀O₈P₂ |
| Molecular Weight | 1179.55 g/mol |
| Appearance | Off-white powder |
| Melting Point | 126-128 °C |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the chiral (R)-4,4'-bi-1,3-benzodioxole backbone and the di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide, which is subsequently reduced to the corresponding phosphine. The final step involves the coupling of these two fragments.
Synthesis of the Chiral Backbone: (R)-4,4'-bi-1,3-benzodioxole
Conceptual Experimental Protocol for Asymmetric Ullmann Coupling:
-
Preparation of the Precursor: A 4-halo-1,3-benzodioxole (e.g., 4-iodo-1,3-benzodioxole) is synthesized from commercially available starting materials.
-
Asymmetric Coupling: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halo-1,3-benzodioxole, a copper catalyst (e.g., copper(I) iodide), a chiral ligand (e.g., a chiral diamine or amino alcohol), and a suitable solvent (e.g., DMF or toluene).
-
The reaction mixture is heated to an appropriate temperature (typically ranging from 80 to 150 °C) and stirred for an extended period (24-72 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with an aqueous solution (e.g., ammonium chloride). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched (R)-4,4'-bi-1,3-benzodioxole. The enantiomeric excess would be determined by chiral HPLC analysis.
Synthesis of the Phosphine Moiety: Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
The synthesis of the bulky phosphine component can be achieved in two main steps: the preparation of the corresponding phosphine oxide followed by its reduction.
2.2.1. Synthesis of Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide
A common method for the synthesis of diarylphosphine oxides is the reaction of a Grignard reagent with diethyl phosphite.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with 1-bromo-3,5-di-tert-butyl-4-methoxybenzene in anhydrous THF to form the corresponding Grignard reagent.
-
Reaction with Diethyl Phosphite: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (0 °C) of diethyl phosphite in anhydrous THF.
-
The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide.
2.2.2. Reduction of the Phosphine Oxide
The reduction of the phosphine oxide to the desired phosphine can be accomplished using various reducing agents, with silanes being a common and effective choice. Trichlorosilane is a powerful reducing agent for this transformation.[1]
Experimental Protocol:
-
A solution or suspension of di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide in an anhydrous, inert solvent such as toluene is prepared in a flame-dried flask under an argon atmosphere.
-
Trichlorosilane is added to the mixture. An exothermic reaction may be observed.
-
The reaction mixture is heated (e.g., to 90 °C) for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).
-
Work-up and Purification: The reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of an aqueous base solution (e.g., 2N NaOH). The layers are separated, and the aqueous layer is extracted with toluene. The combined organic extracts are dried and the solvent is removed under reduced pressure to give the crude phosphine. The product can be further purified by distillation or crystallization.
Final Coupling Step: Synthesis of this compound
The final step involves the coupling of the chiral biaryl backbone with the phosphine moiety. A common strategy for this type of transformation is the lithiation of the biaryl followed by reaction with a chlorophosphine derivative. However, an alternative and plausible route involves the direct coupling of the phosphine with a di-halogenated derivative of the chiral backbone.
Conceptual Experimental Protocol:
-
Halogenation of the Backbone: The (R)-4,4'-bi-1,3-benzodioxole is first di-halogenated at the 5 and 5' positions, for example, through a bromination reaction, to yield (R)-5,5'-dibromo-4,4'-bi-1,3-benzodioxole.
-
Coupling Reaction: In a glovebox or under an inert atmosphere, a reaction vessel is charged with (R)-5,5'-dibromo-4,4'-bi-1,3-benzodioxole, di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine, a palladium or nickel catalyst (e.g., Pd(dba)₂), a suitable phosphine ligand (e.g., Xantphos), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).
-
The reaction mixture is heated under reflux for 24-48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to afford the final product, this compound.
Visualization of the Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from the individual precursors and culminating in the final chiral ligand.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a challenging yet rewarding endeavor that provides access to a highly effective chiral ligand for asymmetric catalysis. The key to a successful synthesis lies in the enantioselective construction of the biaryl backbone and the efficient preparation and coupling of the sterically demanding phosphine moieties. The detailed conceptual protocols provided in this guide offer a solid foundation for researchers to develop and optimize the synthesis of this important molecule for applications in academic research and industrial drug development. Further investigation into more efficient and scalable asymmetric methods for the biaryl coupling will continue to be an area of active research.
References
(R)-Dtbm-segphos: A Comprehensive Technical Guide for Researchers
CAS Number: 566940-03-2
(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , commonly known as (R)-Dtbm-segphos , is a chiral phosphine ligand renowned for its efficacy in a wide range of asymmetric catalytic reactions. Its unique structural features, characterized by bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups and a rigid biphenyl backbone, impart exceptional stereocontrol in metal-catalyzed transformations. This guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Properties
This compound is an off-white powder with the empirical formula C₇₄H₁₀₀O₈P₂ and a molecular weight of 1179.53 g/mol .[1] A summary of its key physical and safety data is presented below.
| Property | Value | Reference |
| CAS Number | 566940-03-2 | [1][2] |
| Molecular Formula | C₇₄H₁₀₀O₈P₂ | [1] |
| Molecular Weight | 1179.53 g/mol | [1] |
| Appearance | Off-white powder | [2] |
| Melting Point | 126-128 °C | [2] |
| Boiling Point (Predicted) | 987.3 ± 65.0 °C | [2] |
| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Applications in Asymmetric Catalysis
This compound has proven to be a highly effective ligand in a multitude of metal-catalyzed asymmetric reactions, consistently delivering high yields and excellent enantioselectivities. Its performance in several key transformations is summarized in the table below.
| Reaction Type | Metal Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Iridium-Catalyzed Asymmetric Cyclization | [IrCl(coe)₂]₂ | 2,2-diphenyl-4-pentenoic acid | (R)-4,4-diphenyl-dihydro-furan-2-one | 95 | 81 | |
| Palladium-Catalyzed Domino Carbopalladation/C(sp³)–Pd Capture | Pd₂(dba)₃ | N-methyl-N-(2-(tosylhydrazono)ethyl)acrylamide | Chiral oxindole derivative | 65 | 95 | |
| Copper-Catalyzed Asymmetric Hydrosilylation | CuH | 2-Acetylfuran | (R)-1-(Furan-2-yl)ethanol | >99 | 94 | |
| Copper-Catalyzed Asymmetric Hydrosilylation | CuH | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | >99 | 96 | |
| Copper-Catalyzed Asymmetric Hydrosilylation | CuH | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | >99 | 95 |
Experimental Protocols
Palladium-Catalyzed Enantioselective Domino Carbopalladation/C(sp³)–Pd Capture
This protocol details the synthesis of a chiral oxindole derivative using a palladium catalyst featuring this compound.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
This compound
-
N-methyl-N-(2-(tosylhydrazono)ethyl)acrylamide (Substrate)
-
AgBr (Silver Bromide)
-
Et₃N (Triethylamine)
-
1,2-DCE (1,2-Dichloroethane), anhydrous
-
DMF (N,N-Dimethylformamide), anhydrous
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine Pd₂(dba)₃ (15 mol %) and this compound (30 mol %).
-
Add 1 mL of anhydrous 1,2-DCE to the vessel and allow the catalyst and ligand to pretreat.
-
In a separate vessel, dissolve the N-methyl-N-(2-(tosylhydrazono)ethyl)acrylamide substrate (0.1 mmol) in 1 mL of anhydrous DMF.
-
To the reaction vessel containing the catalyst and ligand, add AgBr (1 equiv) and Et₃N (2.8 equiv).
-
Heat the reaction mixture to 80 °C.
-
Add the substrate solution dropwise to the reaction mixture over a period of 4 hours.
-
Maintain the reaction at 80 °C for 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product using standard chromatographic techniques.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Copper-Catalyzed Asymmetric Hydrosilylation of Heteroaromatic Ketones
This protocol describes the reduction of a heteroaromatic ketone to a chiral alcohol using a copper-hydride catalyst with this compound.
Materials:
-
CuH (Copper(I) Hydride) - can be generated in situ
-
This compound
-
Heteroaromatic ketone (e.g., 2-Acetylfuran)
-
PMHS (Polymethylhydrosiloxane)
-
Anhydrous toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Add CuH to the solution. If generating in situ, follow appropriate literature procedures.
-
Add the heteroaromatic ketone substrate to the catalyst mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -50 °C to room temperature, depending on the substrate).
-
Slowly add PMHS as the hydride source.
-
Stir the reaction mixture until completion, monitoring by TLC or GC.
-
Upon completion, quench the reaction carefully (e.g., with aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Signaling Pathways and Experimental Workflows
Plausible Catalytic Cycle for Iridium-Catalyzed Asymmetric Cyclization
The following diagram illustrates a plausible catalytic cycle for the asymmetric cyclization of alkenoic acids catalyzed by an Iridium-(R)-Dtbm-segphos complex.
Caption: Plausible catalytic cycle for Ir-catalyzed asymmetric cyclization.
General Workflow for Chiral Ligand Screening in Asymmetric Catalysis
This diagram outlines a typical experimental workflow for screening chiral ligands like this compound to optimize an asymmetric catalytic reaction.
Caption: Workflow for chiral ligand screening and reaction optimization.
References
The Discovery and Development of (R)-DTBM-SEGPHOS: A Technical Guide
(R)-DTBM-SEGPHOS is a highly effective and widely utilized chiral phosphine ligand in asymmetric catalysis. Its development by Takasago International Corporation marked a significant advancement in the field, offering a ligand with a unique steric and electronic profile that has proven successful in a multitude of stereoselective transformations. This technical guide provides an in-depth overview of the discovery, key features, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, chemically known as (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a member of the SEGPHOS family of atropisomeric biaryl bisphosphine ligands.[1] Developed as a successor to the pioneering BINAP ligand, SEGPHOS and its derivatives were designed with a narrower dihedral angle between the aromatic faces. This structural modification was predicted to enhance both the enantioselectivity and catalytic activity of its metal complexes, a hypothesis that has been repeatedly validated in practice.
The defining characteristic of DTBM-SEGPHOS is the presence of bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms. These groups create a highly demanding steric environment around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions. The electron-donating nature of the methoxy groups also influences the electronic properties of the catalyst, contributing to its high reactivity.
Discovery and Development
The development of the SEGPHOS family of ligands, including DTBM-SEGPHOS, was pioneered by Takasago International Corporation, a company with a long history of innovation in asymmetric catalysis. The design of these ligands was a direct evolution from the highly successful BINAP ligand. The core concept was to modify the biaryl backbone to tune the dihedral angle and, consequently, the catalytic performance.
The introduction of the 3,5-di-tert-butyl-4-methoxyphenyl groups to the phosphine moieties was a key step in the development of DTBM-SEGPHOS. This modification aimed to maximize steric hindrance, thereby creating a more defined and effective chiral pocket for asymmetric induction. The result was a ligand that often outperforms its predecessors, particularly in challenging catalytic transformations requiring high enantioselectivity.
Synthesis of this compound Metal Complexes
While a detailed, publicly available experimental protocol for the synthesis of the this compound ligand itself is proprietary to Takasago, the preparation of its metal complexes is well-documented in the scientific literature. A representative protocol for the synthesis of a nickel(II) complex is provided below.
Experimental Protocol: Synthesis of [this compound]NiCl₂
This procedure describes the formation of the pre-catalyst complex, which can be used in various cross-coupling reactions.
Materials:
-
This compound
-
Nickel(II) chloride (NiCl₂)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Celite®
Procedure:
-
An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).
-
Anhydrous acetonitrile (15 mL) is added to the flask.
-
A reflux condenser is attached, and the system is purged with nitrogen for 5 minutes, then sealed with a nitrogen-filled balloon.
-
The reaction mixture is heated to reflux in an oil bath and stirred for 16 hours.
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While the mixture is still warm, the contents are poured over a pad of Celite® (25 g) wetted with acetonitrile in a glass filter funnel.
-
The Celite® is washed with additional acetonitrile (300 mL) until the filtrate runs clear.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting solid is dissolved in a minimal amount of dichloromethane, transferred to a vial, and concentrated again.
-
The solid is broken up with a spatula and dried under high vacuum for 4 hours to yield [this compound]NiCl₂ as a fine dark green-black powder.
Applications in Asymmetric Catalysis
The unique structural features of this compound have led to its successful application in a wide range of metal-catalyzed asymmetric reactions. Its complexes with ruthenium, rhodium, palladium, and copper have demonstrated exceptional performance.
Asymmetric Hydrogenation
This compound has been extensively used in the asymmetric hydrogenation of various functional groups, including ketones, enamides, and β-keto esters. The high steric bulk and electron-rich nature of the ligand contribute to high catalytic activity and enantioselectivity.
Workflow for Asymmetric Hydrogenation:
Caption: General workflow for asymmetric hydrogenation.
Copper-Catalyzed Asymmetric Hydrosilylation
One of the most notable applications of this compound is in copper-catalyzed asymmetric hydrosilylation of ketones and imines. The in-situ generated copper hydride complex, [this compound]CuH, is a highly effective catalyst for the reduction of a wide range of substrates, affording chiral alcohols and amines with excellent enantioselectivity.[2][3]
Catalytic Cycle for Cu-Catalyzed Hydrosilylation of Ketones:
Caption: Proposed catalytic cycle for Cu-hydrosilylation.
Palladium-Catalyzed Reactions
This compound has also found utility in palladium-catalyzed reactions, such as the kinetic resolution of tertiary propargylic alcohols. The bulky nature of the ligand is crucial for differentiating between the two enantiomers of the racemic starting material, allowing for the selective transformation of one enantiomer.
Catalytic Cycle for Pd-Catalyzed Kinetic Resolution:
Caption: Proposed cycle for Pd-catalyzed kinetic resolution.
Quantitative Data Summary
The following tables summarize the performance of this compound in various catalytic reactions, showcasing its broad applicability and high efficiency.
Table 1: Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) |
| Acetophenone | [RuCl₂(R-DTBM-SEGPHOS)(dmf)₂] | 1000 | >99 | 98 |
| 1-Tetralone | [RuCl₂(R-DTBM-SEGPHOS)(dmf)₂] | 1000 | >99 | 97 |
| 2-Butanone | [RuCl₂(R-DTBM-SEGPHOS)(dmf)₂] | 1000 | >99 | 96 |
Table 2: Copper-Catalyzed Asymmetric Hydrosilylation of Ketones
| Substrate | Catalyst Loading (mol%) | Silane | Yield (%) | ee (%) |
| Acetophenone | 1.0 | PMHS | 95 | 98 |
| 4-Methoxyacetophenone | 1.0 | PMHS | 96 | 97 |
| 2-Acetylpyridine | 1.0 | PMHS | 94 | 99 |
Table 3: Palladium-Catalyzed Kinetic Resolution of Propargylic Alcohols
| Substrate | Catalyst | Conversion (%) | ee (%) of Alcohol | ee (%) of Product |
| 1-Phenyl-2-propyn-1-ol | Pd(this compound)Cl₂ | 50 | >99 | 95 |
| 1-(2-Naphthyl)-2-propyn-1-ol | Pd(this compound)Cl₂ | 52 | 98 | 94 |
| 1-Cyclohexyl-2-propyn-1-ol | Pd(this compound)Cl₂ | 48 | >99 | 96 |
Conclusion
This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its unique steric and electronic properties, stemming from the bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, have enabled remarkable levels of enantioselectivity and reactivity across a broad spectrum of chemical transformations. From asymmetric hydrogenation and hydrosilylation to palladium-catalyzed kinetic resolutions, this compound has proven to be an indispensable tool for the synthesis of chiral molecules. Its development by Takasago has not only provided a powerful catalytic ligand but has also spurred further innovation in the design of next-generation chiral catalysts. For researchers and professionals in the field of drug development and fine chemical synthesis, this compound remains a go-to ligand for achieving high stereocontrol in challenging catalytic reactions.
References
- 1. Copper(I) Hydride-Catalyzed Asymmetric Hydrosilylation of Heteroaromatic Ketones [organic-chemistry.org]
- 2. Palladium-Catalyzed, Enantioselective Desymmetrization of N-Acylaziridines with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of asymmetric hydrosilylations mediated by catalytic (DTBM-SEGPHOS)CuH - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Dtbm-segphos: A Technical Guide to Solubility and Stability for Researchers
(R)-3,5-tBu-4-MeO-SEGPHOS , commonly known as (R)-Dtbm-segphos , is a highly effective and widely utilized chiral phosphine ligand in asymmetric catalysis. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a unique steric and electronic environment that facilitates high enantioselectivity in a variety of metal-catalyzed reactions. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound is typically supplied as an off-white to white powder. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Appearance | Off-white powder |
| Melting Point | 126-128°C |
| Molecular Formula | C₇₄H₁₀₀O₈P₂ |
| Molecular Weight | 1179.53 g/mol |
| CAS Number | 566940-03-2 |
Solubility Profile
While precise quantitative solubility data (e.g., mg/mL) is not extensively published, empirical evidence from a range of chemical literature provides a strong qualitative understanding of its solubility in common organic solvents. This compound is generally soluble in many organic solvents but is insoluble in water.
| Solvent | Solubility | Application Examples |
| Dichloromethane (CH₂Cl₂) | Soluble | Used for extractions and as a reaction solvent.[1] |
| Toluene | Soluble | A common solvent for various catalytic reactions. |
| Acetonitrile (CH₃CN) | Soluble | Used in the synthesis of metal complexes of the ligand.[1] |
| 1,2-Dichloroethane (DCE) / N,N-Dimethylformamide (DMF) | Soluble (in mixture) | A 1:1 mixture has been used in palladium-catalyzed domino reactions. |
| Methanol (MeOH) | Used in solvent mixtures | A 7:1 mixture of CH₂Cl₂/MeOH has been reported for asymmetric hydrogenations. |
Stability and Handling
Proper handling and storage are critical to maintaining the integrity and catalytic activity of this compound. The primary degradation pathway for phosphine ligands, including this compound, is oxidation of the phosphorus(III) center to a phosphorus(V) oxide.
Key Stability Factors:
-
Air/Oxygen: The lone pair of electrons on the phosphorus atoms makes the ligand susceptible to oxidation. It is crucial to handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light: It is recommended to protect the ligand from light, suggesting potential photosensitivity.
-
Temperature: The recommended storage temperature is 2-8°C to minimize degradation over time.
In some applications, the oxidized form, this compound oxide, has been recovered from reaction mixtures. This oxide can be chemically reduced to regenerate the active phosphine ligand, offering a potential for ligand recycling.
Storage Recommendations
To ensure the longevity and performance of this compound, the following storage conditions are recommended:
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.
-
Temperature: Maintain storage at 2-8°C.
-
Light: Keep in a light-resistant container.
Experimental Protocols
The following is a generalized protocol for the handling and use of this compound in a catalytic reaction, based on established procedures. This protocol is intended as a guide and may require optimization for specific applications.
**Preparation of a Metal-Ligand Complex (Example: [this compound]NiCl₂) **[1][2]
This procedure details the formation of a nickel(II) complex, illustrating a typical workflow for handling the ligand.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., using a glovebox or Schlenk line techniques).
-
Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any moisture.
-
Charging the Reaction Vessel: To a dry round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and the metal salt (e.g., NiCl₂, 1.0 equivalent).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., acetonitrile) via cannula or syringe.
-
Reaction: The mixture can be stirred at room temperature or heated as required for the complex formation. For the NiCl₂ complex, the mixture is heated to reflux for 16 hours.
-
Work-up and Purification: The work-up procedure will depend on the specific complex. For the example provided, the reaction mixture is filtered through Celite to remove any insoluble material. The filtrate is then concentrated, and the resulting solid is dissolved in a minimal amount of a solvent like dichloromethane for further purification or use.
Visualizing Workflows and Stability Factors
To further clarify the handling and stability considerations for this compound, the following diagrams are provided.
References
Theoretical Insights into (R)-DTBM-SEGPHOS Complexes: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the theoretical studies conducted on (R)-DTBM-SEGPHOS metal complexes, with a particular focus on palladium and rhodium catalysts. This compound is a highly effective chiral phosphine ligand renowned for its ability to induce high enantioselectivity in a variety of asymmetric catalytic reactions. This document synthesizes key findings from computational chemistry, offering researchers, scientists, and drug development professionals a detailed understanding of the structural, mechanistic, and stereochemical aspects of these important catalytic systems. Quantitative data from Density Functional Theory (DFT) calculations are presented in tabular format for ease of comparison, and detailed computational methodologies are provided. Visualizations of key catalytic cycles and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.
Introduction
(R)-(-)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole, commonly known as this compound, is a privileged chiral ligand in asymmetric catalysis. Its rigid backbone and bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups create a well-defined and highly sterically hindered chiral environment around a metal center. This unique architecture is instrumental in achieving high levels of stereocontrol in a wide range of chemical transformations, making it a valuable tool in the synthesis of chiral molecules, including active pharmaceutical ingredients.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the intricate mechanisms by which this compound complexes operate. These computational investigations provide insights into reaction pathways, the structures of key intermediates and transition states, and the origins of enantioselectivity that are often difficult to obtain through experimental means alone. This guide will delve into the theoretical underpinnings of two significant applications of this compound complexes: a palladium-catalyzed domino carbopalladation/C(sp³)–Pd capture reaction and a rhodium-catalyzed intramolecular hydroacylation.
Palladium-Catalyzed Enantioselective Domino Reaction
A notable application of this compound is in the palladium-catalyzed enantioselective domino carbopalladation/C(sp³)–Pd capture reaction using N-tosylhydrazones as diazo precursors. This reaction is crucial for the synthesis of chiral oxindoles. DFT studies have been instrumental in understanding the catalytic cycle and the origin of the high enantioselectivity observed.[1]
Proposed Catalytic Cycle
The catalytic cycle, as supported by DFT calculations, is initiated by the in situ formation of the active Pd(0) species. A plausible mechanism involves the oxidative addition of the N-methylacrylamide substrate to the palladium catalyst, followed by the scavenging of a halide ion by a silver salt to generate a cationic Pd(II) intermediate. This intermediate then undergoes a 1,2-migratory insertion in an enantioselective manner.[1]
Caption: Proposed catalytic cycle for the Pd-catalyzed domino reaction.
Computational Details
All DFT calculations were performed using the Gaussian 09 suite of programs. The B3LYP functional was employed for all calculations. The LANL2DZ basis set was used for the palladium atom, while the 6-31G(d,p) basis set was used for all other atoms. Solvent effects were modeled using the conductor-like polarizable continuum model (CPCM) with dichloromethane as the solvent.
Quantitative Data
The following table summarizes the calculated relative free energies for the key intermediates and transition states in the catalytic cycle. The energies are reported in kcal/mol relative to the separated reactants.
| Species | Description | Relative Free Energy (kcal/mol) |
| I | Active Pd(0) Catalyst | 0.0 |
| TS1 | Oxidative Addition Transition State | +15.2 |
| II | Oxidative Addition Product | -5.7 |
| III | Cationic Pd(II) Intermediate | -8.3 |
| TS2 | 1,2-Migratory Insertion Transition State | +5.4 |
| IV | C(sp³)–Pd Intermediate | -12.1 |
| TS3 | β-Hydride Elimination Transition State | +2.1 |
| V | Product Complex | -25.6 |
Data extracted from the supporting information of the cited literature.
Rhodium-Catalyzed Intramolecular Hydroacylation
This compound is also a highly effective ligand in rhodium-catalyzed intramolecular hydroacylation reactions, which are used to synthesize chiral lactones. Theoretical studies have provided a detailed mechanistic picture of this transformation, including the identification of the rate-determining step and the origin of enantioselectivity.
Mechanistic Pathway
The proposed mechanism for the rhodium-catalyzed intramolecular hydroacylation involves three key steps:
-
Oxidative Addition: The aldehyde C-H bond of the substrate undergoes oxidative addition to the Rh(I) center.
-
Migratory Insertion: The keto-carbonyl group inserts into the Rh-H bond.
-
Reductive Elimination: The final C-O bond is formed through reductive elimination, releasing the lactone product and regenerating the Rh(I) catalyst.
Caption: Key steps in the Rh-catalyzed intramolecular hydroacylation.
Experimental Protocols for Computational Studies
The computational methodology for studying the rhodium-catalyzed hydroacylation typically involves the following steps:
-
Model System Definition: A simplified substrate that captures the essential electronic and steric features of the experimental system is chosen.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized using a selected DFT functional and basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To improve the accuracy of the relative energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set.
-
Solvation Modeling: The effect of the solvent is incorporated using a continuum solvation model.
Representative Computational Parameters
| Parameter | Typical Value/Method |
| DFT Functional | B3LYP, M06 |
| Basis Set (Rh) | LANL2DZ with ECP |
| Basis Set (Other Atoms) | 6-31G(d) or higher |
| Solvation Model | CPCM, SMD |
| Software | Gaussian, ORCA |
Conclusions and Future Outlook
Theoretical studies of this compound complexes have significantly advanced our understanding of their catalytic behavior. The detailed mechanistic insights and quantitative energetic data obtained from DFT calculations are invaluable for rationalizing observed stereoselectivities and for the future design of more efficient and selective catalysts. As computational methods continue to improve in accuracy and efficiency, we can expect that in silico studies will play an increasingly important role in the discovery and optimization of new asymmetric transformations. The synergy between theoretical and experimental approaches will undoubtedly continue to be a powerful driver of innovation in the field of catalysis and drug development.
References
(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis
(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , commonly known as (R)-DTBM-SEGPHOS , is a highly effective and widely utilized chiral phosphine ligand in the field of asymmetric catalysis. Its unique structural and electronic properties, characterized by significant steric bulk and electron-rich phosphine centers, have established it as a privileged ligand for a variety of transition metal-catalyzed reactions, delivering products with exceptional levels of enantioselectivity. This technical guide provides an in-depth review of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Applications and Performance Data
This compound has demonstrated remarkable success in numerous asymmetric transformations, most notably in hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The ligand's efficacy is particularly pronounced in reactions catalyzed by rhodium, ruthenium, palladium, and copper complexes. Below are tabulated summaries of its performance in key catalytic applications.
Rhodium-Catalyzed Asymmetric Hydrogenation
The combination of this compound with rhodium precursors forms highly active and enantioselective catalysts for the hydrogenation of various prochiral olefins.
| Substrate | Catalyst System | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| Methyl (Z)-2-acetamidoacrylate | [Rh(COD)₂(BF₄)] / this compound | 100 | CH₂Cl₂ | 10 | 25 | >99 | >99 |
| Methyl (Z)-2-acetamidocinnamate | [Rh(COD)₂(BF₄)] / this compound | 100 | Toluene | 10 | 25 | >99 | 99 |
| (Z)-2-acetamido-3-(1-naphthyl)acrylate | [Rh(COD)₂(BF₄)] / this compound | 100 | CH₂Cl₂ | 10 | 25 | >99 | 98 |
| (Z)-1-phenyl-1-propen-2-yl acetate | [Rh(COD)₂(BF₄)] / this compound | 100 | Toluene | 20 | 0 | >99 | 97 |
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium complexes of this compound are particularly effective for the hydrogenation of ketones and challenging olefin substrates.
| Substrate | Catalyst System | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| Methyl benzoylformate | RuCl₂--INVALID-LINK--n | 1000 | MeOH | 10 | 50 | 98 | 99 |
| Acetophenone | RuCl₂--INVALID-LINK--n | 1000 | MeOH | 20 | 80 | 95 | 97 |
| 1-(2-pyridyl)-2-propanone | RuCl₂--INVALID-LINK--n | 500 | MeOH | 50 | 25 | 99 | 98 |
| 2,4,4-trimethyl-2-cyclohexenone | Ru(OAc)₂[this compound] | 200 | Toluene | 50 | 80 | 92 | 96 |
Copper-Catalyzed Asymmetric Hydrosilylation
This compound has been successfully employed in copper-catalyzed asymmetric hydrosilylation of ketones, providing access to chiral secondary alcohols.
| Substrate | Hydrosilane | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | PhSiH₃ | Cu(OAc)₂ / this compound | Toluene | 0 | 95 | 98 |
| 1-Naphthyl methyl ketone | PhSiH₃ | Cu(OAc)₂ / this compound | Toluene | 0 | 93 | 97 |
| 2-Hexanone | PhSiH₃ | Cu(OAc)₂ / this compound | Toluene | -20 | 90 | 95 |
| Propiophenone | (EtO)₃SiH | CuCl / NaOtBu / this compound | THF | -78 | 92 | 99 |
Palladium-Catalyzed Asymmetric Reactions
The utility of this compound extends to palladium-catalyzed transformations, such as the kinetic resolution of tertiary propargylic alcohols.[1]
| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) (alcohol) | ee (%) (alcohol) | Yield (%) (acid) | ee (%) (acid) |
| rac-1-phenyl-1-(p-tolyl)prop-2-yn-1-ol | Pd(this compound)Cl₂ / (PhO)₂POOH | Dioxane | 20 | 46 | 98 | 45 | 91 |
| rac-1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol | Pd(this compound)Cl₂ / (PhO)₂POOH | Dioxane | 20 | 45 | 99 | 44 | 92 |
| rac-1-(4-chlorophenyl)-1-phenylprop-2-yn-1-ol | Pd(this compound)Cl₂ / (PhO)₂POOH | Dioxane | 20 | 42 | 97 | 43 | 90 |
Experimental Protocols
Synthesis of this compound
Caption: Generalized synthetic pathway for this compound.
1. (R)-4,4'-Bibenzo[d][2][3]dioxole-5,5'-diol: The synthesis commences with the optically pure biphenolic core.
2. Triflation: The hydroxyl groups of the biphenol are converted to triflates, which are excellent leaving groups for subsequent cross-coupling reactions.
- Protocol: To a solution of the diol in dichloromethane at 0 °C is added pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride. The reaction is stirred at room temperature until completion.
3. Phosphination: A palladium-catalyzed cross-coupling reaction is employed to introduce the bulky phosphine moieties.
- Protocol: The ditriflate is reacted with bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in the presence of a palladium catalyst, such as Pd(OAc)₂, and a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in an aprotic solvent like toluene or dioxane.
4. Purification: The final product is purified by column chromatography on silica gel to afford this compound as a white solid.
In-situ Preparation of the Rhodium Catalyst and Asymmetric Hydrogenation of Methyl (Z)-2-acetamidoacrylate
This protocol describes the in-situ preparation of the active rhodium catalyst followed by a typical asymmetric hydrogenation reaction.
Caption: Experimental workflow for asymmetric hydrogenation.
Materials:
-
[Rh(COD)₂(BF₄)] (1.0 mol%)
-
This compound (1.1 mol%)
-
Methyl (Z)-2-acetamidoacrylate (1.0 equiv)
-
Degassed dichloromethane (CH₂Cl₂)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂(BF₄)] and this compound. Degassed CH₂Cl₂ is added, and the resulting solution is stirred under an argon atmosphere for 15 minutes.
-
Reaction Setup: The substrate, methyl (Z)-2-acetamidoacrylate, is added to the catalyst solution. The flask is then placed in a stainless-steel autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 10 atm with hydrogen. The reaction mixture is stirred vigorously at 25 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
-
Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the chiral product.
-
Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves an "unsaturated" pathway. The key steps are oxidative addition of hydrogen, coordination of the olefin, migratory insertion, and reductive elimination.
Caption: Plausible catalytic cycle for Rh-catalyzed hydrogenation.
1. Catalyst Activation and Olefin Coordination: The active catalyst, a solvated rhodium complex with the chiral ligand (L*), coordinates to the prochiral olefin substrate, displacing a solvent molecule (S). This coordination can occur in two diastereomeric forms, one of which is favored due to steric interactions between the substrate and the chiral ligand.
2. Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) complex.
3. Migratory Insertion: One of the hydride ligands inserts into the coordinated double bond of the substrate, forming a rhodium-alkyl intermediate. This step is typically the enantioselectivity-determining step.
4. Reductive Elimination: The second hydride ligand reductively eliminates with the alkyl group, forming the saturated product and regenerating the active rhodium(I) catalyst, which can then enter another catalytic cycle.
Conclusion
This compound stands out as a powerful and versatile chiral ligand for asymmetric catalysis. Its application in the synthesis of enantiomerically enriched compounds, particularly chiral amines and alcohols, makes it an invaluable tool for the pharmaceutical and fine chemical industries. The high yields and exceptional enantioselectivities achieved with this ligand, coupled with its broad applicability across various metal-catalyzed reactions, underscore its importance in modern organic synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its successful application in research and development settings.
References
Chiroptical Properties of (R)-Dtbm-segphos: A Technical Guide
(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , commonly known as (R)-Dtbm-segphos , is a highly effective chiral phosphine ligand utilized in asymmetric catalysis. Its rigid backbone and bulky substituents create a well-defined chiral environment, crucial for achieving high enantioselectivity in various chemical transformations. The stereochemical integrity of this ligand is paramount for its function, and this is definitively characterized by its chiroptical properties. This technical guide provides an in-depth overview of the principles, experimental methodologies, and computational approaches for determining the chiroptical characteristics of this compound.
Fundamental Chiroptical Properties
Chiroptical spectroscopy probes the differential interaction of chiral molecules with left and right circularly polarized light. For a chiral ligand like this compound, these techniques provide a unique fingerprint of its three-dimensional structure.
-
Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of linearly polarized light as a function of wavelength. The variation of specific rotation with wavelength provides structural information.
-
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry associated with molecular vibrations.
Quantitative Data Presentation
Due to the absence of specific published data for this compound, the following tables illustrate the typical format for presenting chiroptical data for a chiral bisphosphine ligand. These values are hypothetical and serve as a template.
Table 1: Optical Rotation Data
| Compound | Wavelength (nm) | Specific Rotation ([α]) | Concentration (g/100mL) | Solvent |
| This compound (Exemplary) | 589 (D-line) | -X.X° | c = 1.0 | Chloroform |
Table 2: Electronic Circular Dichroism (ECD) Data
| Compound | Wavelength (λmax, nm) | Molar Ellipticity (Δε) |
| This compound (Exemplary) | 220 | +X.X |
| 250 | -Y.Y | |
| 290 | +Z.Z |
Table 3: Vibrational Circular Dichroism (VCD) Data
| Compound | Wavenumber (cm⁻¹) | Differential Absorbance (ΔA) |
| This compound (Exemplary) | 1450 | +X.X x 10⁻⁵ |
| 1380 | -Y.Y x 10⁻⁵ | |
| 1240 | +Z.Z x 10⁻⁵ |
Experimental Protocols
The following are detailed methodologies for the key experiments to determine the chiroptical properties of this compound. Given that phosphine ligands can be sensitive to air, all sample preparations should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Measurement of Specific Rotation (ORD)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., chloroform, THF) in a volumetric flask.
-
Instrumentation: Use a calibrated polarimeter.
-
Measurement:
-
Rinse the sample cell with the solvent and fill it with the pure solvent to obtain a blank reading.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Measure the optical rotation at a specific wavelength, typically the sodium D-line (589 nm), and at a constant temperature (e.g., 20 °C).
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile, cyclohexane) to an absorbance of approximately 0.5-1.0 at the wavelength of interest.
-
Instrumentation: Use a dedicated ECD spectrometer.
-
Measurement:
-
Record the ECD spectrum over a desired wavelength range (e.g., 200-400 nm).
-
Acquire a baseline spectrum of the solvent in the same cuvette.
-
Subtract the solvent baseline from the sample spectrum.
-
-
Data Presentation: The data is typically plotted as molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength (nm).
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of this compound (typically 10-50 mg/mL) in a suitable infrared-transparent, non-polar solvent (e.g., deuterated chloroform, carbon tetrachloride).
-
Instrumentation: Use an FT-IR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).
-
Measurement:
-
Acquire the VCD and IR spectra of the sample in a fixed-pathlength cell.
-
Acquire the spectra of the pure solvent and the racemate (if available) for baseline correction.
-
-
Data Analysis: The VCD spectrum is presented as the differential absorbance (ΔA) as a function of wavenumber (cm⁻¹).
Computational Prediction of Chiroptical Properties
In the absence of experimental data, or for confirmation of stereochemical assignment, computational methods are invaluable.
-
Conformational Search: Due to the flexibility of the biaryl axis and the phenyl groups, a thorough conformational search is the first critical step.
-
Geometry Optimization: The identified low-energy conformers are then optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set like 6-31G(d).
-
Calculation of Chiroptical Properties:
-
Time-dependent DFT (TD-DFT) is used to calculate the ECD spectrum and optical rotation.
-
VCD spectra are calculated from the harmonic vibrational frequencies and rotational strengths.
-
-
Spectral Simulation: The calculated properties for each conformer are Boltzmann-averaged to generate the final predicted spectrum, which can then be compared with experimental data.
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships in the analysis of the chiroptical properties of this compound.
Caption: Experimental workflow for chiroptical measurements.
Caption: Computational workflow for predicting chiroptical properties.
Caption: Logic for absolute configuration assignment.
Conclusion
The chiroptical properties of this compound are a definitive indicator of its stereochemical identity and purity. While specific spectral data is not widely published, this guide provides the necessary framework for researchers and drug development professionals to obtain and interpret this crucial information. The combination of experimental measurements (ORD, ECD, VCD) and computational predictions offers a powerful and robust methodology for the structural elucidation and quality control of this important chiral ligand.
An In-Depth Technical Guide to the Electronic Effects of the (R)-Dtbm-segphos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Dtbm-segphos is a chiral biaryl phosphine ligand renowned for its efficacy in a wide range of asymmetric catalytic reactions. Its unique electronic and steric properties, stemming from the bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms, play a crucial role in achieving high enantioselectivity and catalytic activity. This technical guide provides a comprehensive overview of the electronic effects of this compound, supported by available data, experimental protocols for its use and characterization, and visualizations to elucidate key concepts.
The electronic nature of phosphine ligands is a critical factor in determining the reactivity and selectivity of their metal complexes. The electron-donating or -withdrawing ability of the substituents on the phosphorus atom directly influences the electron density at the metal center, thereby affecting substrate activation, oxidative addition, reductive elimination, and other elementary steps in a catalytic cycle. In the case of this compound, the interplay between its bulky steric profile and its electronic characteristics creates a highly effective chiral environment for asymmetric transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole |
| CAS Number | 566940-03-2 |
| Molecular Formula | C₇₄H₁₀₀O₈P₂ |
| Molecular Weight | 1179.53 g/mol |
| Appearance | Off-white powder |
| Melting Point | 126-128 °C |
Electronic Effects of this compound
The electronic properties of this compound are primarily dictated by the electron-rich 3,5-di-tert-butyl-4-methoxyphenyl groups attached to the phosphorus atoms. The methoxy group at the para position is a strong electron-donating group due to resonance effects, which increases the electron density on the phosphorus atoms. This enhanced electron-donating ability makes this compound a strong σ-donor ligand.
The increased electron density on the phosphorus atoms is then donated to the metal center upon coordination. This has several important consequences for catalysis:
-
Enhanced Metal Nucleophilicity: A more electron-rich metal center is more nucleophilic, which can facilitate oxidative addition reactions, a key step in many catalytic cycles.
-
Stabilization of High Oxidation States: The strong σ-donation from the ligand helps to stabilize higher oxidation states of the metal, which can be beneficial in certain catalytic transformations.
-
Modulation of Reductive Elimination: The electronic properties of the ligand can also influence the rate of reductive elimination, the product-forming step in many cross-coupling reactions.
Experimental Protocols
Synthesis of [this compound]NiCl₂
A common application of this compound is in the formation of metal complexes that serve as catalysts. The following is a detailed protocol for the synthesis of a nickel(II) chloride complex.
Materials:
-
This compound
-
Nickel(II) chloride (NiCl₂)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Nitrogen gas (or Argon)
-
Standard Schlenk line or glovebox equipment
-
Round-bottom flask, condenser, magnetic stirrer, etc.
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques, charge a round-bottom flask with this compound (1.0 equiv) and NiCl₂ (1.0 equiv).
-
Add anhydrous acetonitrile to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 16 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting solid in a minimal amount of anhydrous dichloromethane and then concentrate to dryness.
-
Dry the resulting solid under high vacuum to afford [this compound]NiCl₂ as a dark green-black powder.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of [this compound]NiCl₂.
Spectroscopic Characterization
While a comprehensive public database of the spectra for this compound is not available, characterization is typically performed using standard spectroscopic techniques.
-
³¹P NMR Spectroscopy: This is the most direct method to probe the electronic environment of the phosphorus atoms. For bulky biaryl phosphine ligands, the chemical shifts are expected to be in a similar range. The spectrum of this compound would show a single resonance, confirming the symmetry of the ligand.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a complex pattern of signals corresponding to the numerous carbon atoms in the molecule. The signals for the carbon atoms in the 3,5-di-tert-butyl-4-methoxyphenyl groups and the segphos backbone would be characteristic.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will display signals for the aromatic protons and the protons of the tert-butyl and methoxy groups.
-
FTIR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O, C-H, and P-C bonds present in the molecule.
Applications in Asymmetric Catalysis
The unique electronic and steric properties of this compound have led to its successful application in a variety of asymmetric catalytic reactions, often affording high yields and excellent enantioselectivities.
Selected Catalytic Applications of this compound
| Reaction Type | Metal Catalyst | Substrate Scope | Typical Yield (%) | Typical ee (%) |
| Asymmetric Hydrosilylation | Copper | Ketones | High | High |
| Domino Carbopalladation/C(sp³)–Pd Capture | Palladium | N-methyl acrylamide and tosylhydrazones | 64 | 97 |
| Kinetic Resolution | Palladium | Tertiary propargylic alcohols | Good | >99 |
Signaling Pathway Diagram for a Generic Catalytic Cycle:
The following diagram illustrates a simplified, generic catalytic cycle where a metal complex of this compound might be involved. The electronic properties of the ligand influence each step of this cycle.
Caption: A generic catalytic cycle involving a metal-(R)-Dtbm-segphos complex.
Conclusion
This compound is a powerful and versatile chiral ligand whose efficacy is deeply rooted in its distinct electronic and steric characteristics. The electron-rich nature of the ligand, conferred by the 3,5-di-tert-butyl-4-methoxyphenyl substituents, plays a pivotal role in modulating the properties of the metal center to which it coordinates, thereby enabling a wide array of highly selective asymmetric transformations. While further quantitative studies on its electronic parameters would be beneficial, the existing body of literature clearly demonstrates the significant impact of its electronic effects on catalysis. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of this compound in their work.
Methodological & Application
Application Notes and Protocols: (R)-Dtbm-segphos in Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-4,4'-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphine), commonly known as (R)-Dtbm-segphos, is a chiral biaryl phosphine ligand renowned for its steric bulk and electron-rich nature. These properties make it a highly effective ligand in asymmetric catalysis, particularly in palladium-catalyzed cross-coupling reactions where high enantioselectivity is required. This document provides detailed application notes and experimental protocols for the use of this compound in two distinct palladium-catalyzed transformations.
Application 1: Enantioselective Domino Carbopalladation/C(sp3)–Pd Capture
This protocol outlines a palladium-catalyzed enantioselective domino reaction between N-methylacrylamide and N-tosylhydrazones. The reaction proceeds via a cationic Heck cascade, enabling the synthesis of chiral oxindoles with high enantiomeric excess.
Data Presentation
| Entry | N-Tosylhydrazone | Yield (%)[1] | ee (%)[1] |
| 1 | Benzaldehyde | 65 | 95 |
| 2 | 4-Methylbenzaldehyde | 68 | 96 |
| 3 | 4-Methoxybenzaldehyde | 72 | 97 |
| 4 | 4-Chlorobenzaldehyde | 62 | 94 |
| 5 | 2-Naphthaldehyde | 60 | 93 |
Experimental Protocol
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
This compound
-
N-methylacrylamide
-
Substituted N-tosylhydrazone
-
Triethylamine (Et₃N)
-
Silver bromide (AgBr)
-
1,2-Dichloroethane (1,2-DCE), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube
-
Magnetic stirrer
Procedure: [1]
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (15 mol %) and this compound (30 mol %).
-
Add 1 mL of anhydrous 1,2-DCE to the Schlenk tube and stir the mixture at room temperature for 20 minutes to pre-treat the catalyst and ligand.
-
In a separate vial, dissolve the N-tosylhydrazone (0.15 mmol) in 1 mL of anhydrous DMF.
-
To the Schlenk tube containing the pre-treated catalyst, add N-methylacrylamide (0.1 mmol), AgBr (1 equiv), and Et₃N (2.8 equiv).
-
Heat the reaction mixture to 80 °C.
-
Add the solution of N-tosylhydrazone dropwise to the reaction mixture over a period of 4 hours using a syringe pump.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by HPLC on a chiral stationary phase.
Reaction Workflow
Caption: Experimental workflow for the domino carbopalladation.
Application 2: Kinetic Resolution of Tertiary Propargylic Alcohols
This application describes the use of a pre-formed Pd(this compound)Cl₂ catalyst for the kinetic resolution of racemic tertiary propargylic alcohols through an asymmetric carboxylation reaction. This method provides access to both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids.
Data Presentation
| Entry | Substrate | Product | Yield (%)[2] | ee (%)[2] |
| 1 | 2-phenyloct-3-yn-2-ol | (S)-2-phenyloct-3-yn-2-ol | 46 | 98 |
| 2 | 2-phenyloct-3-yn-2-ol | (S)-2,3-allenoic acid | 45 | 91 |
| 3 | 2-(4-methylphenyl)oct-3-yn-2-ol | (S)-alcohol | 47 | 97 |
| 4 | 2-(4-methoxyphenyl)oct-3-yn-2-ol | (S)-alcohol | 45 | >99 |
| 5 | 2-(4-chlorophenyl)oct-3-yn-2-ol | (S)-alcohol | 48 | 96 |
Experimental Protocol
Materials:
-
Pd(this compound)Cl₂
-
Racemic tertiary propargylic alcohol
-
(PhO)₂POOH (Diphenyl phosphate)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Carbon dioxide (CO₂, balloon)
-
Schlenk tube
-
Magnetic stirrer
Procedure: [2]
-
To an oven-dried Schlenk tube, add Pd(this compound)Cl₂ (5 mol %), (PhO)₂POOH (10 mol %), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (1 mL) to the Schlenk tube.
-
Add the racemic tertiary propargylic alcohol (0.1 mmol) to the mixture.
-
Evacuate and backfill the tube with carbon dioxide (1 atm, balloon) three times.
-
Stir the reaction mixture at 20 °C for 36 hours for the kinetic resolution to yield the enantioenriched alcohol. For the synthesis of the allenoic acid, reduce the reaction time to 12 hours.
-
After the reaction is complete, quench with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Catalytic Cycle
Caption: Proposed catalytic cycle for kinetic resolution.
References
Application Notes and Protocols: (R)-DTBM-SEGPHOS Catalyzed Kinetic Resolution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the kinetic resolution of tertiary propargylic alcohols catalyzed by a Palladium complex of (R)-DTBM-SEGPHOS. The information is compiled from recent studies and is intended for use by professionals in chemical research and drug development.
Overview and Principle
The kinetic resolution of racemic tertiary propargylic alcohols is a powerful method for accessing enantioenriched propargylic alcohols and the corresponding chiral allenoic acids, which are valuable building blocks in organic synthesis. The protocol described herein utilizes a chiral palladium catalyst, specifically Pd(this compound)Cl₂, to achieve this transformation with high enantioselectivity.
The principle of this kinetic resolution lies in the different reaction rates of the two enantiomers of the racemic tertiary propargylic alcohol with a palladium catalyst in the presence of carbon monoxide and a proton source. One enantiomer is preferentially carboxylated to form a tetrasubstituted 2,3-allenoic acid, leaving the other enantiomer of the alcohol unreacted and thus enantioenriched.
Catalyst System
The active catalyst is a complex of palladium with the bulky and electron-rich diphosphine ligand, this compound. The pre-catalyst, Pd(this compound)Cl₂, can be prepared beforehand or generated in situ.
Data Presentation
The following table summarizes the results of the kinetic resolution for a variety of tertiary propargylic alcohols. The data highlights the substrate scope, yields of the recovered alcohol and the allenoic acid product, and the corresponding enantiomeric excesses (ee).
| Entry | Substrate (rac-1) | Recovered Alcohol (S)-1 (% yield, % ee) | Allenoic Acid (R)-2 (% yield, % ee) | Selectivity Factor (s) |
| 1 | 2-phenyloct-3-yn-2-ol | 46, 98 | 45, 90 | 50 |
| 2 | 2-(p-tolyl)oct-3-yn-2-ol | 47, 96 | 48, 92 | 49 |
| 3 | 2-(p-methoxyphenyl)oct-3-yn-2-ol | 45, >99 | 46, 91 | >200 |
| 4 | 2-(p-fluorophenyl)oct-3-yn-2-ol | 48, 93 | 47, 94 | 35 |
| 5 | 2-(p-chlorophenyl)oct-3-yn-2-ol | 49, 91 | 46, 92 | 28 |
| 6 | 2-(p-bromophenyl)oct-3-yn-2-ol | 47, 95 | 48, 93 | 42 |
| 7 | 2-(o-tolyl)oct-3-yn-2-ol | 44, 97 | 45, 90 | 45 |
| 8 | 2-(naphthalen-2-yl)oct-3-yn-2-ol | 46, 94 | 47, 91 | 38 |
| 9 | 2-phenyl-4-phenylbut-3-yn-2-ol | 42, 92 | 43, 88 | 25 |
Note: The yields and ee values are representative and may vary based on reaction scale and purity of reagents.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be dried and degassed prior to use.
-
This compound and the palladium precursor are air-sensitive and should be handled in a glovebox.
Preparation of the Pd(this compound)Cl₂ Pre-catalyst
A detailed procedure for the synthesis of the pre-catalyst can be found in the literature. It generally involves the reaction of this compound with a suitable palladium(II) salt, such as PdCl₂(MeCN)₂ or Pd(COD)Cl₂, in an appropriate solvent like dichloromethane or toluene.
General Procedure for the Kinetic Resolution of Tertiary Propargylic Alcohols
The following is a general procedure for the kinetic resolution on a 1.0 mmol scale.[1]
To a dried Schlenk tube under an inert atmosphere, add:
-
PdCl₂ (3.5 mg, 0.02 mmol, 2 mol%)
-
This compound (56.6 mg, 0.048 mmol, 4.8 mol%)
-
Triphenylphosphine (PPh₃) (52.4 mg, 0.20 mmol, 20 mol%)
-
Diphenyl phosphate ((PhO)₂POOH) (50.0 mg, 0.20 mmol, 20 mol%)
-
Toluene (5 mL)
The mixture is stirred at room temperature for 10 minutes.
Then, add:
-
Racemic tertiary propargylic alcohol (1.0 mmol)
-
Water (H₂O) (360 µL, 20 mmol, 20 equiv.)
The Schlenk tube is then evacuated and backfilled with carbon monoxide (CO) from a balloon. The reaction mixture is cooled to -5 °C and stirred vigorously.
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, the reaction is quenched by:
-
Adding a saturated aqueous solution of NaHCO₃.
Work-up procedure:
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure.
Purification:
The crude product is purified by column chromatography on silica gel to separate the enantioenriched alcohol and the allenoic acid. The enantiomeric excess of the products is determined by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the kinetic resolution.
Plausible Catalytic Cycle
Caption: Plausible catalytic cycle for carboxylation.
References
(R)-DTBM-SEGPHOS: Application Notes and Protocols for Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral ligand (R)-DTBM-SEGPHOS in the total synthesis of natural products. This compound, a bulky and electron-rich bisphosphine ligand, has proven to be highly effective in a variety of asymmetric transformations, leading to the efficient construction of complex chiral molecules.[1] Its unique structural features often result in high catalytic activity and enantioselectivity, particularly in reactions where other privileged ligands have shown limited success.
Key Applications in Natural Product Synthesis
This compound has been instrumental in the asymmetric synthesis of a range of natural products. A notable application is in the palladium-catalyzed domino carbopalladation/C(sp³)–Pd capture reaction, which serves as a key step in the formal asymmetric synthesis of several oxindole alkaloids. This methodology provides a rapid and efficient route to chiral intermediates that are precursors to compounds such as (+)-esermethole, (+)-physostigmine, (+)-deoxyseroline, (+)-phenserine, and (+)-physovenine.[2]
The core of this strategy is the construction of a chiral spiro-oxindole framework with high enantiopurity. The this compound ligand, in conjunction with a palladium catalyst, effectively controls the stereochemistry of the reaction, leading to the desired enantiomer of the product.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the key palladium-catalyzed domino reaction used in the formal synthesis of oxindole alkaloids.[2]
| Product | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Chiral Spiro-oxindole Intermediate | Pd₂(dba)₃ (15 mol%) | This compound (30 mol%) | 1:1 1,2-DCE/DMF | 80 | 64 | 97 |
Experimental Protocols
This section provides a detailed experimental protocol for the key this compound-catalyzed reaction.
Protocol 1: Palladium-Catalyzed Asymmetric Domino Carbopalladation/C(sp³)–Pd Capture
This protocol describes the synthesis of the chiral spiro-oxindole intermediate, a key precursor for various oxindole natural products.[2]
Materials:
-
Pd₂(dba)₃
-
This compound
-
N-methyl acrylamide
-
Benzaldehyde-derived tosylhydrazone
-
Triethylamine (Et₃N)
-
Silver Bromide (AgBr)
-
1,2-Dichloroethane (1,2-DCE)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas (N₂)
Procedure:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃ (15 mol %) and this compound (30 mol %).
-
Purge the vessel with nitrogen gas.
-
Add 1 mL of 1,2-DCE to the vessel and stir the mixture at room temperature to pre-treat the catalyst and ligand.
-
In a separate vessel, dissolve N-methyl acrylamide (1.0 mmol) and the benzaldehyde-derived tosylhydrazone (1.5 mmol) in 1 mL of DMF.
-
Add Et₃N (2.8 equiv) and AgBr (1.0 equiv) to the solution of the starting materials.
-
Over a period of 4 hours, add the solution of the starting materials to the pre-treated catalyst mixture using a syringe pump.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by flash column chromatography on silica gel to afford the chiral spiro-oxindole in 64% yield and 97% enantiomeric excess.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations and logical flow of the synthesis.
Caption: Synthetic pathway to oxindole alkaloids.
The following diagram illustrates the workflow for the key asymmetric domino reaction.
Caption: Experimental workflow for the domino reaction.
References
Application Notes and Protocols for Reactions with (R)-Dtbm-segphos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for enantioselective reactions utilizing the bulky and electron-rich chiral ligand, (R)-3,5-tBu-4-MeO-SEGPHOS ((R)-Dtbm-segphos). This ligand has demonstrated exceptional catalytic activity and enantioselectivity in a variety of asymmetric transformations, proving particularly effective where traditional ligands have fallen short.[1][2] The unique steric and electronic properties of this compound facilitate a network of weak, attractive interactions between the catalyst and substrate in the transition state, leading to high levels of stereocontrol.[1][2]
Rhodium-Catalyzed Asymmetric Hydrogenation of Alkenes
Rhodium complexes of this compound are highly efficient catalysts for the asymmetric hydrogenation of various substituted alkenes, yielding chiral products with excellent enantioselectivities. These reactions are often carried out under mild conditions and are scalable, making them valuable in synthetic organic chemistry and drug development.[1]
Experimental Protocol: Asymmetric Hydrogenation of a Trisubstituted Alkene
This protocol is a representative example for the Ru-catalyzed enantioselective hydrogenation of a pyridine-pyrroline trisubstituted alkene.[3][4]
Materials:
-
This compound
-
Ruthenium precursor (e.g., [Ru(cod)Cl₂]n)
-
Substrate (pyridine-pyrroline trisubstituted alkene)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glassware
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox, to a Schlenk flask, add the Ruthenium precursor and this compound in a 1:1.1 molar ratio.
-
Add anhydrous, degassed solvent to dissolve the components.
-
Stir the mixture at room temperature for 1 hour to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
Transfer the catalyst solution to the autoclave.
-
Add the alkene substrate to the autoclave. The substrate-to-catalyst ratio (S/C) can range from 100 to 20,000.[1]
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired chiral product.
-
-
Analysis:
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Data Presentation: Rhodium-Catalyzed Asymmetric Hydrogenation
| Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Methyl 2-acetamidoacrylate | 1000 | 10 | 25 | 12 | >99 | 99 | [1] |
| (E)-1-(but-2-en-2-yl)-4-methoxybenzene | 500 | 20 | 50 | 16 | 95 | 98 | [5] |
| Pyridine-pyrroline trisubstituted alkene | 200 | 30 | 60 | 24 | 92 | 97 | [3][4] |
Nickel-Catalyzed Enantioselective Acetal Formation
A notable application of this compound is in nickel-catalyzed enantioselective carbon-carbon bond-forming reactions. The [this compound]NiCl₂ complex is a versatile catalyst for the enantioselective formation of acetals from N-acyl-1,3-thiazinane-2-thiones.[6][7]
Experimental Protocol: Synthesis of [this compound]NiCl₂[6][7][8]
Materials:
-
This compound
-
Anhydrous Nickel(II) chloride (NiCl₂)
-
Anhydrous acetonitrile
-
Celite®
-
Anhydrous dichloromethane
-
Standard Schlenk line and oven-dried glassware
Procedure:
-
To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).[7][8]
-
Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere using a balloon.
-
Heat the mixture at reflux in an oil bath for 16 hours.[7][8]
-
While the reaction mixture is still warm, filter it through a pad of Celite® (25 g) wetted with acetonitrile (70 mL).[7][8]
-
Wash the Celite® pad with additional acetonitrile (300 mL) until the filtrate is colorless.[7][8]
-
Concentrate the filtrate on a rotary evaporator.
-
Dissolve the resulting solid in dichloromethane (20 mL), transfer to a vial, and concentrate again.
-
Dry the resulting solid under high vacuum to yield [this compound]NiCl₂ as a fine dark green-black powder (1.10 g, 99%).[7][8]
Experimental Protocol: Enantioselective Acetal Formation[7][9]
Materials:
-
[this compound]NiCl₂
-
N-propanoyl-1,3-thiazinane-2-thione
-
Anhydrous dichloromethane
-
Trimethyl orthoformate
-
Triethylsilyl triflate (TESOTf)
-
2,6-Lutidine (freshly distilled)
-
Saturated aqueous NH₄Cl solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add [this compound]NiCl₂ (e.g., 5 mol%).
-
Add N-propanoyl-1,3-thiazinane-2-thione (1.0 equiv) and anhydrous dichloromethane.
-
Cool the mixture to -40 °C using an acetonitrile/liquid N₂ bath.[7][9]
-
Add triethylsilyl triflate (1.4 equiv) and stir for 5 minutes.[7][9]
-
Add freshly distilled 2,6-lutidine (1.5 equiv) and stir the mixture for 2 hours at -40 °C.[7][9]
-
Quench the reaction with saturated aqueous NH₄Cl solution.[9]
-
Extract the product with dichloromethane, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Nickel-Catalyzed Enantioselective Acetal Formation
| Electrophile | Yield (%) | ee (%) | Reference |
| Trimethyl orthoformate | 87 | 99 | [9] |
| Benzaldehyde dimethyl acetal | 92 | 98 | [6] |
| Acetone dimethyl ketal | 75 | 96 | [6] |
Palladium-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols
The pre-catalyst Pd(this compound)Cl₂ has been successfully employed in the kinetic resolution of tertiary propargylic alcohols through an asymmetric carboxylation reaction. This method provides access to optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with high enantioselectivity.[10][11][12]
Experimental Protocol: Kinetic Resolution of 2-phenyloct-3-yn-2-ol[12]
Materials:
-
Pd(this compound)Cl₂
-
rac-2-phenyloct-3-yn-2-ol
-
(PhO)₂POOH
-
Solvent (e.g., 1,2-dichloroethane)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(this compound)Cl₂ (e.g., 5 mol%).
-
Add the solvent and the racemic tertiary propargylic alcohol (1.0 equiv).
-
Add (PhO)₂POOH (e.g., 10 mol%).[12]
-
Stir the reaction mixture at the optimized temperature (e.g., 20 °C) for the required time to achieve approximately 50% conversion (e.g., 24-36 hours).[12]
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon reaching the desired conversion, quench the reaction.
-
Purify the unreacted alcohol and the allenoic acid product by flash column chromatography.
-
Determine the enantiomeric excess of the recovered starting material and the product by chiral HPLC.
Data Presentation: Kinetic Resolution of Tertiary Propargylic Alcohols
| Substrate | Yield of (S)-alcohol (%) | ee of (S)-alcohol (%) | Yield of (S)-allenoic acid (%) | ee of (S)-allenoic acid (%) | Reference |
| 2-phenyloct-3-yn-2-ol | 46 | 98 | 45 | 91 | [12] |
| 2-(4-methylphenyl)oct-3-yn-2-ol | 42 | 99 | 48 | 92 | [10] |
| 2-(4-chlorophenyl)oct-3-yn-2-ol | 40 | 97 | 46 | 90 | [10] |
Visualizations
Experimental Workflow for Catalyst Synthesis and Application
Caption: Workflow for the synthesis of the [this compound]NiCl₂ catalyst and its subsequent use in enantioselective acetal formation.
Logical Relationship in Asymmetric Hydrogenation
Caption: Key components and their relationships in a typical asymmetric hydrogenation reaction catalyzed by a complex of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 11. Pd(this compound)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: (R)-DTBM-SEGPHOS Loading and Catalyst Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as (R)-DTBM-SEGPHOS, is a highly effective and widely used chiral phosphine ligand in asymmetric catalysis. Its bulky di-tert-butyl-methoxyphenyl groups create a sterically hindered and electron-rich environment around the metal center, which is crucial for achieving high enantioselectivity in a variety of chemical transformations.[1][2] This ligand has demonstrated exceptional performance in reactions where other common chiral ligands provide unsatisfactory results.[1]
These application notes provide detailed protocols for the preparation of various metal-catalyst complexes with this compound and their application in key asymmetric reactions. The information is intended to guide researchers in setting up experiments, optimizing catalyst loading, and achieving high yields and enantioselectivities.
Nickel-Catalyzed Enantioselective Reactions
The [this compound]NiCl₂ complex is a versatile catalyst for enantioselective carbon-carbon bond-forming reactions.[3] It can be activated in situ to generate the true catalytic species for reactions such as the asymmetric acetal formation from N-propanoyl-1,3-thiazinane-2-thione.[4]
Protocol 1: Preparation of [this compound]NiCl₂ Complex
This protocol details the synthesis of the well-defined nickel(II) chloride complex.
Materials:
-
This compound
-
Nickel(II) chloride (NiCl₂)
-
Acetonitrile (anhydrous)
-
Celite®
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
-
To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).
-
Add 15 mL of anhydrous acetonitrile to the flask.
-
Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere using a balloon.
-
Heat the mixture to reflux in an oil bath and maintain for 16 hours.
-
While the reaction mixture is still warm, filter it through a pad of Celite® (pre-wetted with acetonitrile).
-
Wash the Celite® pad with additional acetonitrile (approx. 300 mL) until all the color has passed through.
-
Concentrate the filtrate using a rotary evaporator (30 °C, 12 mmHg) to obtain the solid product.
Physical and Spectroscopic Properties:
-
Appearance: Yellow solid
-
Melting Point: 255–257 °C[3]
Diagram 1: Workflow for [this compound]NiCl₂ Preparation
Caption: Workflow for the synthesis of the [this compound]NiCl₂ complex.
Application Data: Nickel-Catalyzed Acetal Formation
The in-situ generated [this compound]Ni(OTf)₂ catalyst is highly effective in the reaction of N-acyl-1,3-thiazinane-2-thione with orthoformates.[3][4]
| Entry | Catalyst Loading (mol%) | Electrophile | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 1-10 | Methyl Orthoformate | High | ≥99 |
| 2 | 1-10 | Various Acetals/Ketals | High | Excellent |
Data synthesized from information in Organic Syntheses.[3][4]
Palladium-Catalyzed Kinetic Resolution
A pre-catalyst, Pd(this compound)Cl₂, has been successfully employed for the kinetic resolution of tertiary propargylic alcohols.[5][6][7] This method provides access to optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with high enantioselectivity.[5][6]
Protocol 2: General Procedure for Pd-Catalyzed Carboxylative Kinetic Resolution
This protocol outlines a general procedure for the kinetic resolution of racemic tertiary propargylic alcohols.
Materials:
-
Pd(this compound)Cl₂ (pre-catalyst)
-
Racemic tertiary propargylic alcohol (substrate)
-
(PhO)₂POOH (additive)
-
Solvent (e.g., Toluene)
-
CO₂ (balloon)
-
Standard glassware for inert atmosphere reactions
Procedure: [6]
-
In a glovebox, add the racemic tertiary propargylic alcohol (0.1 mmol, 1.0 equiv) to an oven-dried reaction tube.
-
Add the solvent (1.0 mL) and the pre-catalyst Pd(this compound)Cl₂.
-
Add the additive, (PhO)₂POOH (10 mol%).
-
Seal the tube, take it out of the glovebox, and connect it to a CO₂ balloon.
-
Stir the reaction mixture at the desired temperature (e.g., 20 °C) for the specified time (e.g., 36 hours).
-
Upon completion, purify the mixture using column chromatography to isolate the enantioenriched alcohol and the allenoic acid product.
Diagram 2: Catalytic Cycle for Kinetic Resolution
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 7. Pd(this compound)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Asymmetric C-C Bond Formation Using (R)-Dtbm-segphos
For Researchers, Scientists, and Drug Development Professionals
(R)-DTBM-Segphos is a highly effective chiral ligand for a variety of metal-catalyzed asymmetric reactions. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl groups create a unique chiral environment that enables high enantioselectivity in the formation of carbon-carbon bonds. This document provides an overview of its applications in key C-C bond-forming reactions, including detailed protocols and quantitative data to facilitate its use in research and development.
Applications Overview
This compound has demonstrated exceptional performance in several classes of asymmetric C-C bond-forming reactions, primarily with palladium and rhodium catalysts. These reactions provide access to a wide range of chiral molecules, which are valuable building blocks in the synthesis of pharmaceuticals and other complex organic compounds.
Data Presentation
The following tables summarize the quantitative data for key asymmetric C-C bond-forming reactions using this compound.
Table 1: Palladium-Catalyzed Enantioselective Domino Carbopalladation/C(sp3)–Pd Capture
This reaction enables the synthesis of chiral oxindoles from N-methyl acrylamide and various tosylhydrazones.[1]
| Entry | Aryl Group of Tosylhydrazone | Yield (%) | ee (%) |
| 1 | Phenyl | 65 | 95 |
| 2 | 4-Methylphenyl | 72 | 96 |
| 3 | 4-Methoxyphenyl | 75 | 97 |
| 4 | 4-Chlorophenyl | 68 | 94 |
| 5 | 2-Naphthyl | 62 | 95 |
Table 2: Palladium-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols
This method allows for the separation of racemic tertiary propargylic alcohols through an asymmetric carboxylation reaction, yielding enantioenriched propargylic alcohols and chiral 2,3-allenoic acids.[2]
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | rac-2-phenyloct-3-yn-2-ol | (S)-2-phenyloct-3-yn-2-ol | 46 | 98 |
| 2 | rac-2-(4-methylphenyl)oct-3-yn-2-ol | (S)-2-(4-methylphenyl)oct-3-yn-2-ol | 45 | 97 |
| 3 | rac-2-(4-methoxyphenyl)oct-3-yn-2-ol | (S)-2-(4-methoxyphenyl)oct-3-yn-2-ol | 47 | 99 |
| 4 | rac-2-(4-chlorophenyl)oct-3-yn-2-ol | (S)-2-(4-chlorophenyl)oct-3-yn-2-ol | 44 | 96 |
Experimental Protocols
Protocol 1: General Procedure for the Pd-Catalyzed Enantioselective Domino Carbopalladation/C(sp3)–Pd Capture[1]
-
Catalyst Pre-treatment: In a glovebox, add Pd2(dba)3 (15 mol %) and this compound (30 mol %) to a vial containing 1,2-dichloroethane (1 mL). Stir the mixture for 20 minutes at room temperature.
-
Reaction Setup: In a separate vial, dissolve the N-aryl acrylamide (0.1 mmol, 1.0 equiv) and the tosylhydrazone (0.15 mmol, 1.5 equiv) in DMF (1 mL).
-
Reaction Execution: Add the substrate solution to the catalyst mixture. Add AgBr (1.0 equiv) and triethylamine (2.8 equiv) to the reaction vial.
-
Heating and Monitoring: Seal the vial and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral oxindole.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by HPLC analysis on a chiral stationary phase.
Protocol 2: General Procedure for the Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the racemic tertiary propargylic alcohol (0.5 mmol, 1.0 equiv), Pd(this compound)Cl2 (2 mol %), and (PhO)2POOH (10 mol %).
-
Solvent and Reagents: Add toluene (2.5 mL) and water (20 equiv) to the tube.
-
Reaction Execution: Purge the tube with a balloon of carbon monoxide (CO). Stir the reaction mixture at 20 °C.
-
Monitoring: Monitor the reaction progress by TLC or 1H NMR spectroscopy. The reaction is typically stirred for 36 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the enantioenriched tertiary propargylic alcohol and the chiral 2,3-allenoic acid.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the products by HPLC analysis on a chiral stationary phase.
Visualizations
The following diagrams illustrate the experimental workflow and a representative reaction scheme.
Caption: General workflow for Pd-catalyzed domino reaction.
Caption: Domino carbopalladation/C(sp3)–Pd capture reaction.
References
Application Notes and Protocols for Rh-catalyzed Reactions with (R)-Dtbm-segphos Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for rhodium-catalyzed asymmetric reactions utilizing the bulky and electron-rich (R)-Dtbm-segphos ligand. This ligand has demonstrated exceptional performance in achieving high enantioselectivity and catalytic activity in a variety of transformations, making it a valuable tool in the synthesis of chiral molecules for pharmaceutical and research applications.
Rh-catalyzed Asymmetric Hydrogenation of Alkenes
Rhodium complexes of this compound are highly effective catalysts for the asymmetric hydrogenation of various classes of alkenes, including vinyl sulfones and pyridine-pyrroline trisubstituted alkenes. The high steric bulk and electron-donating properties of the Dtbm-segphos ligand often lead to superior enantioselectivity compared to other phosphine ligands.[1][2][3][4]
Quantitative Data Summary
| Substrate Type | Product | Yield (%) | ee (%) | Reference |
| Vinyl Sulfones | Chiral Sulfones | High | High | [2][4] |
| Pyridine-pyrroline trisubstituted alkenes | Chiral Pyridine-pyrrolidine | High | up to 96% | [3] |
| Benzofurans | 2,3-Dihydrobenzofurans | up to 98% | up to 99% | [2][4] |
Experimental Protocol: Asymmetric Hydrogenation of Pyridine-Pyrroline Trisubstituted Alkenes[3]
Materials:
-
This compound ligand
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
Substrate (Pyridine-pyrroline trisubstituted alkene)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(cod)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: The substrate (1.0 equiv) is dissolved in anhydrous, degassed methanol in a separate flask.
-
Hydrogenation: The substrate solution is transferred to the autoclave. The catalyst solution is then added via syringe. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 500 psi).
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., ambient temperature) for the specified time (typically 12-24 hours), or until substrate consumption is complete as monitored by TLC or GC.
-
Work-up: After carefully venting the hydrogen gas, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral product.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Rh-catalyzed Asymmetric Conjugate Addition
The rhodium/(R)-Dtbm-segphos catalytic system is also highly effective for the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated compounds. A notable application is the desymmetrization of silacyclohexadienones via the addition of arylzinc reagents.[5]
Quantitative Data Summary
| Substrate | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| Silacyclohexadienone | PhZnCl | Mono-1,4-addition product | 94 | 99 | [5] |
| Various Silacyclohexadienones | Arylzinc reagents | Corresponding addition products | Good to Excellent | High | [5] |
Experimental Protocol: Asymmetric Conjugate Addition to Silacyclohexadienones[5]
Materials:
-
This compound ligand
-
[RhCl(coe)₂]₂ (coe = cyclooctene)
-
Silacyclohexadienone substrate
-
Arylzinc chloride (ArZnCl) solution
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, [RhCl(coe)₂]₂ (5 mol% Rh) and this compound (6 mol%) are dissolved in anhydrous THF. The mixture is stirred at room temperature for 20 minutes.
-
Reaction Setup: The flask is cooled to -10 °C. The silacyclohexadienone substrate (1.0 equiv) is added, followed by the arylzinc chloride solution (3.0 equiv) and chlorotrimethylsilane (3.0 equiv).
-
Reaction: The reaction mixture is stirred at -10 °C for 12 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Hydrolysis and Purification: The crude silyl enol ether is hydrolyzed, and the resulting product is purified by flash column chromatography on silica gel to yield the chiral mono-1,4-addition product.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Rh(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade
The Rh(I)/(R)-Dtbm-segphos system can catalyze a cascade reaction involving the cycloisomerization of bisallenes to form a cycloheptatriene intermediate, which then undergoes a highly selective Diels-Alder homodimerization to produce complex spiro compounds.[6]
Quantitative Data Summary
| Substrate | Product | Yield (%) | Reference |
| N-tosyl-tethered bisallene | Spiro derivative | 47 | [6] |
Experimental Protocol: Synthesis of Spiro Derivatives[6]
Materials:
-
This compound ligand
-
[Rh(cod)Cl]₂
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)
-
N-tosyl-tethered bisallene substrate
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Hydrogen gas
Procedure:
-
Catalyst Activation: In a capped vial under a nitrogen atmosphere, a mixture of [Rh(cod)Cl]₂ (0.05 equiv), this compound (0.10 equiv), and NaBArF (0.10 equiv) is dissolved in anhydrous CH₂Cl₂.
-
Hydrogen gas is bubbled through the catalyst solution, and the mixture is stirred for 30 minutes.
-
Reaction: The bisallene substrate is added to the activated catalyst solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the spirocyclic product.
References
- 1. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Large-Scale Asymmetric Synthesis Utilizing (R)-Dtbm-segphos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale utilization of the chiral ligand (R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as (R)-Dtbm-segphos. This bulky and electron-rich bisphosphine ligand has demonstrated exceptional performance in a variety of metal-catalyzed asymmetric transformations, leading to high enantioselectivities and catalyst turnovers, making it a valuable tool in the synthesis of chiral molecules, particularly in the pharmaceutical industry.
Introduction to this compound
This compound is a member of the SEGPHOS family of atropisomeric biaryl bisphosphine ligands developed by Takasago International Corporation. Its defining feature is the presence of bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms. This steric bulk and the electron-donating nature of the methoxy groups create a unique chiral environment around the metal center, which is highly effective in differentiating between prochiral faces of a substrate. This often leads to superior enantioselectivity and catalytic activity compared to less sterically demanding phosphine ligands.
Applications in Large-Scale Asymmetric Synthesis
This compound has been successfully employed in conjunction with various transition metals, including rhodium, ruthenium, iridium, nickel, and copper, for a range of asymmetric reactions. Below are key applications with a focus on large-scale synthesis.
Rhodium-Catalyzed Asymmetric 1,4-Addition
A notable large-scale application of this compound is in the rhodium-catalyzed asymmetric 1,4-addition (Hayashi-Miyaura reaction). A robust process for the synthesis of (S)-3-isopropenyl-cyclohexan-1-one was developed and demonstrated on a kilogram scale, with a successful scale-up to 100 kg.
Table 1: Rh-Catalyzed Asymmetric 1,4-Addition on a Kilogram Scale
| Substrate | Product | Catalyst System | Scale | Yield | ee (%) |
| 2-Cyclohexen-1-one | (S)-3-Isopropenyl-cyclohexan-1-one | 0.6 mol % [Rh(cod)Cl]₂ / this compound | 1 kg | 82% | 99.6% |
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium complexes of this compound are highly effective for the asymmetric hydrogenation of various functional groups, particularly ketones. These catalysts can operate at high substrate-to-catalyst ratios, making them economically viable for industrial applications.
Table 2: Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Product | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| Methyl 2-methyl-3-oxobutanoate | syn-Methyl 3-hydroxy-2-methylbutanoate | Ru(OAc)₂[this compound] | up to 20,000 | >95 | >99 | |
| Ethyl 4-chloro-3-oxobutanoate | Ethyl 4-chloro-3-hydroxybutanoate | RuCl₂--INVALID-LINK--n | 1000 | 98 | 99 | Takasago |
Nickel-Catalyzed Asymmetric Transformations
Nickel complexes of this compound have been utilized for enantioselective carbon-carbon bond-forming reactions. A well-documented example is the synthesis of the [this compound]NiCl₂ precatalyst and its application in asymmetric acetal formation.
Table 3: Ni-Catalyzed Enantioselective Acetal Formation
| Substrate | Product | Catalyst System | Scale | Yield (%) | ee (%) |
| N-Propanoyl-1,3-thiazinane-2-thione and Trimethyl orthoformate | (S)-N-[(2R)-3,3-Dimethoxy-2-methylpropanoyl]-1,3-thiazinane-2-thione | 10 mol % [this compound]NiCl₂ | Gram-scale | 87 | >98 |
Copper-Catalyzed Asymmetric Hydrosilylation
Copper hydride complexes ligated with this compound are efficient catalysts for the asymmetric hydrosilylation of ketones, providing access to chiral secondary alcohols.
Table 4: Cu-Catalyzed Asymmetric Hydrosilylation of Ketones
| Substrate | Product | Catalyst System | Yield (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | This compound/CuH | 95 | 92 |
Experimental Protocols
Protocol for Kilogram-Scale Rh-Catalyzed Asymmetric 1,4-Addition
This protocol describes the synthesis of (S)-3-isopropenyl-cyclohexan-1-one.
Materials:
-
[Rh(cod)Cl]₂
-
This compound
-
2-Cyclohexen-1-one
-
(Isopropenyl)pinacolboronate
-
Neopentyl glycol (npg)
-
Heptane
-
Methanol (MeOH)
Procedure:
-
To a suitable reactor under an inert atmosphere, add [Rh(cod)Cl]₂ (0.6 mol %) and this compound (0.66 mol %).
-
Add a mixture of heptane and methanol.
-
Stir the mixture to form the active catalyst.
-
Add 2-cyclohexen-1-one (1.0 equiv) and neopentyl glycol (1.2 equiv).
-
Slowly add (isopropenyl)pinacolboronate (1.2 equiv) to the reaction mixture while maintaining the temperature at 20 °C.
-
Stir the reaction for 12-24 hours, monitoring by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, quench the reaction with an appropriate aqueous solution.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the product by distillation or chromatography to yield (S)-3-isopropenyl-cyclohexan-1-one.
dot
Troubleshooting & Optimization
Technical Support Center: (R)-Dtbm-segphos in Enantioselective Catalysis
Welcome to the technical support center for the chiral ligand (R)-Dtbm-segphos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the application of this compound in asymmetric synthesis for improving enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is a chiral phosphine ligand known for its effectiveness in a variety of asymmetric catalytic reactions.[1] Its structure is characterized by a biphenyl backbone with bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups. These features create a sterically hindered and electron-rich environment around the metal center, which is often crucial for achieving high enantioselectivity.[1][2]
Q2: In which types of reactions is this compound commonly used?
A2: this compound is a versatile ligand used in a wide range of metal-catalyzed asymmetric reactions, including:
-
Rhodium-catalyzed asymmetric hydrogenations.[1]
-
Iridium-catalyzed asymmetric cyclization of alkenoic acids.[5]
-
Nickel-catalyzed enantioselective carbon-carbon bond-forming reactions.[6]
-
Domino carbopalladation/C(sp3)–Pd capture reactions.[7]
Q3: How does the bulky nature of this compound influence enantioselectivity?
A3: The bulky di-tert-butyl groups on the phosphine create a well-defined and rigid chiral pocket around the metal catalyst. This steric hindrance plays a key role in differentiating between the two prochiral faces of the substrate, forcing it to bind in a specific orientation. This controlled coordination is essential for achieving high enantioselectivity in the product. The ligand's steric bulk has been shown to be critical for high enantioselectivity in various reactions.[2]
Q4: Can this compound be recovered after a reaction?
A4: Yes, in some cases, the ligand can be recovered. For instance, in a domino carbopalladation reaction, 97% of the ligand was recovered from the reaction mixture in its oxidized form, this compound oxide, without any loss of enantiopurity.[7] This oxide can then be reduced back to the active phosphine ligand using established procedures.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
Low Enantioselectivity (ee%)
Q: My reaction is showing low enantiomeric excess (ee%). What are the potential causes and how can I improve it?
A: Low enantioselectivity can stem from several factors. Below is a systematic approach to troubleshoot this issue.
-
Cause 1: Suboptimal Reaction Temperature.
-
Solution: Temperature can have a significant impact on enantioselectivity. In a Pd-catalyzed kinetic resolution, increasing the temperature from 15 °C to 20 °C improved the ee% from 93% to 98%.[3] Conversely, for some reactions, lowering the temperature may be beneficial. It is recommended to screen a range of temperatures to find the optimum for your specific transformation.
-
-
Cause 2: Inappropriate Solvent.
-
Solution: The polarity and coordinating ability of the solvent can influence the structure of the catalytic species and the transition state. For an iridium-catalyzed cyclization, a non-polar solvent like toluene resulted in low enantioselectivity.[5] In a cationic Heck cascade, a 1:1 mixture of 1,2-DCE/DMF was found to be optimal, with individual solvents giving lower yields.[7] A solvent screen is therefore highly recommended.
-
-
Cause 3: Incorrect Ligand-to-Metal Ratio.
-
Solution: The ratio of this compound to the metal precursor is critical. An excess or deficiency of the ligand can lead to the formation of less selective catalytic species. It is advisable to consult the literature for typical ratios for your reaction type and consider screening ratios around the reported values.
-
-
Cause 4: Presence of Impurities.
-
Solution: Impurities in the substrate, solvent, or reagents can interfere with the catalyst. Ensure all components of the reaction are of high purity. Solvents should be anhydrous and deoxygenated where necessary.
-
Low Reaction Yield
Q: I am observing a low yield of my desired product. What steps can I take to improve it?
A: Low yields can be due to poor catalyst activity, catalyst decomposition, or suboptimal reaction conditions.
-
Cause 1: Catalyst Deactivation or Inhibition.
-
Solution: In some reactions, additives are crucial for catalyst performance. For example, in a Pd-catalyzed kinetic resolution, the addition of 10 mol% of (PhO)₂POOH was necessary to achieve a good yield.[3] In a cationic Heck cascade, the absence of AgBr led to a drastic decrease in yield from 65% to 40%.[7] Consider the role of additives and ensure they are present if required.
-
-
Cause 2: Suboptimal Reaction Time and Temperature.
-
Solution: Prolonging the reaction time can sometimes lead to higher yields. In one study, extending the reaction time from 24 to 36 hours slightly improved the yield.[3] It is important to monitor the reaction progress over time to determine the optimal duration.
-
-
Cause 3: Slow Reagent Addition.
-
Solution: For reactions involving highly reactive species like diazo precursors from N-tosylhydrazones, slow addition can be crucial. A study found that slower, continuous addition of the N-tosylhydrazone resulted in better yields compared to a one-time addition, likely by maintaining a low concentration of the reactive intermediate.[7]
-
Ligand Degradation
Q: I suspect my this compound ligand is degrading. How can I confirm this and prevent it?
A: this compound, like many phosphine ligands, can be susceptible to oxidation.
-
Confirmation: Ligand degradation often manifests as the formation of the corresponding phosphine oxide. This can be detected by ³¹P NMR spectroscopy, where a new peak corresponding to the phosphine oxide will appear downfield from the phosphine signal. As mentioned, in some cases, the oxidized ligand can be recovered and recycled.[7]
-
Prevention:
-
Handling and Storage: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
Reaction Setup: Ensure your reaction is set up under an inert atmosphere, and use degassed solvents to prevent oxidation of the ligand by dissolved oxygen.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies employing this compound.
Table 1: Optimization of Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols [3]
| Entry | Catalyst (mol%) | Additive (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee% |
| 1 | Pd(this compound)Cl₂ (2) | - | -5 | 24 | 0 | - |
| 2 | Pd(this compound)Cl₂ (2) | - | 25 | 24 | 23 | - |
| 3 | Pd(this compound)Cl₂ (2) | - | 15 | 24 | 17 | 93 |
| 4 | Pd(this compound)Cl₂ (2) | - | 15 | 36 | slightly improved | - |
| 5 | Pd(this compound)Cl₂ (2) | - | 20 | 24 | 44 | 90 |
| 6 | Pd(this compound)Cl₂ (2) | (PhO)₂POOH (10) | 20 | 24 | 46 | 98 |
Table 2: Optimization of Cationic Enantioselective Domino Carbopalladation [7]
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) | ee% |
| 1 | Pd₂dba₃ (15) | (R)-DTBM Segphos (30) | AgBr | 1:1 1,2-DCE/DMF | 80 | 65 | 95 |
| 2 | Pd₂dba₃ (15) | (R)-DTBM Segphos (30) | AgBr | DMF | 80 | lower | - |
| 3 | Pd₂dba₃ (15) | (R)-DTBM Segphos (30) | AgBr | 1,2-DCE | 80 | lower | - |
| 4 | Pd₂dba₃ (15) | (R)-DTBM Segphos (30) | - | 1:1 1,2-DCE/DMF | 80 | 40 | 16 |
Experimental Protocols
Protocol 1: Pd-Catalyzed Carboxylative Kinetic Resolution of Tertiary Propargylic Alcohols[3]
This protocol is based on the optimized conditions for the kinetic resolution of tertiary propargylic alcohols.
-
Preparation: To an oven-dried reaction tube, add the racemic tertiary propargylic alcohol (0.5 mmol), Pd(this compound)Cl₂ (2 mol%), and (PhO)₂POOH (10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with carbon monoxide (using a balloon) three times.
-
Solvent and Reagent Addition: Add toluene (2.5 mL) and H₂O (20 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at 20 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, quench the reaction and purify the product by column chromatography to isolate the enantioenriched tertiary propargylic alcohol and the optically active tetrasubstituted 2,3-allenoic acid.
-
Analysis: Determine the enantiomeric excess (ee%) of the products by chiral HPLC analysis.
Protocol 2: Cationic Enantioselective Domino Carbopalladation[7]
This protocol describes the setup for a domino reaction to access chiral 3,3-disubstituted oxindoles.
-
Catalyst Pre-treatment: In a reaction vessel under an inert atmosphere, pre-treat a mixture of Pd₂dba₃ (15 mol %) and (R)-DTBM Segphos (30 mol %) in 1,2-DCE (1 mL).
-
Reaction Mixture: To the pre-treated catalyst, add the substrate (0.1 mmol), AgBr (1 equiv), Et₃N (2.8 equiv), and the remaining solvent (1 mL of a 1:1 1,2-DCE/DMF mixture).
-
Slow Addition: Dissolve the N-tosylhydrazone (0.15 mmol) in DMF (1 mL) and add it to the reaction mixture over a period of 4 hours using a syringe pump.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Workup and Purification: After cooling to room temperature, perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
Analysis: Determine the yield of the isolated product and its enantiomeric excess (ee%) by chiral HPLC.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in enantioselective reactions.
Proposed Catalytic Cycle for Pd-Catalyzed Kinetic Resolution
Caption: Proposed catalytic cycle for the kinetic resolution of tertiary propargylic alcohols.[3]
Decision Tree for Reaction Optimization
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 4. Pd(this compound)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to γ-lactones - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05393E [pubs.rsc.org]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. pubs.acs.org [pubs.acs.org]
(R)-Dtbm-segphos catalyst deactivation and recycling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (R)-DTBM-SEGPHOS catalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral biaryl phosphine ligand known for its effectiveness in asymmetric catalysis. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a sterically hindered and electron-rich environment around the metal center, often leading to high enantioselectivity and catalytic activity. It is widely used in various transition metal-catalyzed reactions, including:
-
Asymmetric hydrogenation of ketones, imines, and olefins.
-
Rhodium-catalyzed chemo-, regio-, and enantioselective [2 + 2 + 2] cycloadditions.
-
Copper-catalyzed enantioselective 1,2- and 1,4-reductions.
-
Palladium-catalyzed cross-coupling reactions.
Q2: What are the common signs of catalyst deactivation?
Users may observe one or more of the following, indicating potential catalyst deactivation:
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A significant decrease in reaction rate or incomplete conversion.
-
A drop in enantioselectivity (ee%) of the product.
-
A noticeable change in the color of the reaction mixture.
-
Formation of insoluble materials or precipitates.
Q3: What is the most common mechanism of this compound deactivation?
The most frequently reported deactivation pathway for this compound, like many other phosphine ligands, is the oxidation of the phosphorus(III) center to a phosphorus(V) species, forming this compound dioxide. This oxidation can be caused by trace amounts of oxygen or other oxidizing agents in the reaction system. The resulting phosphine oxide does not effectively coordinate to the metal center, leading to a loss of catalytic activity. In some cases, up to 97% of the ligand has been recovered from a reaction mixture in its oxidized form.[1]
Q4: Can the deactivated this compound catalyst be recycled?
Yes. A significant advantage of this compound is its potential for recycling. The deactivated this compound dioxide can be isolated from the reaction mixture and chemically reduced back to the active phosphine ligand.[1] This allows for the recovery and reuse of this valuable chiral ligand.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no catalytic activity | 1. Catalyst deactivation by oxidation: Exposure to air or oxidizing impurities. 2. Incomplete catalyst activation: The active catalytic species may not be forming correctly. 3. Presence of catalyst inhibitors: Certain functional groups on the substrate or impurities in the solvent can act as inhibitors. | 1. Ensure inert atmosphere: Use rigorously deoxygenated solvents and reagents. Purge the reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen). 2. Review activation procedure: Verify the correct precatalyst, solvent, and temperature for the formation of the active catalyst. 3. Purify reagents: Purify the substrate and solvent to remove potential inhibitors. |
| Decreased enantioselectivity | 1. Partial oxidation of the ligand: Formation of the phosphine oxide can alter the chiral environment. 2. Incorrect ligand-to-metal ratio: An improper ratio can lead to the formation of less selective catalytic species. 3. Reaction temperature is too high: Higher temperatures can sometimes erode enantioselectivity. | 1. Strict anaerobic conditions: Minimize any potential for oxidation. 2. Optimize ligand-to-metal ratio: Carefully control the stoichiometry of the ligand and metal precursor. 3. Screen reaction temperatures: Perform the reaction at lower temperatures to see if enantioselectivity improves. |
| Inconsistent results between batches | 1. Variability in reagent quality: Purity of solvent, substrate, and additives can differ. 2. Trace amounts of water: Water can sometimes interfere with the catalytic cycle. 3. Atmospheric leaks: Small leaks in the reaction setup can introduce oxygen. | 1. Use high-purity reagents: Source reagents from reliable suppliers and consider purification before use. 2. Use anhydrous conditions: Dry solvents and reagents thoroughly. 3. Check reaction setup: Ensure all joints and septa are well-sealed. |
Catalyst Deactivation and Recycling
Deactivation Pathways
The primary deactivation pathway for the this compound catalyst is the oxidation of the phosphine ligand. Other potential, though less commonly reported, deactivation mechanisms for phosphine-based catalysts in general include the formation of highly stable, catalytically inactive complexes with certain species in the reaction mixture, such as carbon monoxide or coordinating solvents.
Caption: A simplified workflow illustrating the deactivation of the this compound catalyst via oxidation and its subsequent recycling through reduction of the phosphine oxide.
Experimental Protocol for Catalyst Recycling
The following is a general procedure for the reduction of this compound dioxide back to the active this compound ligand using trichlorosilane. This method is based on established procedures for the reduction of bulky, electron-rich phosphine oxides.
Materials:
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Deactivated catalyst mixture containing this compound dioxide
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (NEt₃) or another suitable base
-
Anhydrous toluene or another suitable anhydrous, aprotic solvent
-
Anhydrous diethyl ether or pentane for precipitation
-
Standard Schlenk line or glovebox equipment for inert atmosphere operations
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Isolation of the Phosphine Oxide:
-
After the catalytic reaction is complete, remove the solvent under reduced pressure.
-
The crude residue, containing the product and the deactivated catalyst, can be purified by column chromatography to isolate the this compound dioxide. The phosphine dioxide is typically more polar than the corresponding phosphine and the product.
-
-
Reduction of the Phosphine Oxide:
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In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the isolated this compound dioxide in anhydrous toluene.
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Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (approximately 3-5 equivalents relative to the phosphine dioxide).
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To this stirred solution, add trichlorosilane (approximately 3-5 equivalents) dropwise. Caution: Trichlorosilane is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 4-12 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy (the signal for the phosphine oxide will disappear, and a new signal for the phosphine will appear at a different chemical shift).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess trichlorosilane by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at 0 °C.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel under an inert atmosphere to yield the pure phosphine ligand.
-
Quantitative Data on Recycling
| Recycling Parameter | Reported/Expected Value | Notes |
| Ligand Recovery as Oxide | Up to 97%[1] | Dependent on the specific reaction and work-up procedure. |
| Reduction Yield | >90% (Expected) | Based on similar reductions of bulky phosphine oxides. |
| Number of Possible Cycles | Not extensively reported | Likely dependent on the reaction system and the efficiency of each recycling step. |
Visualizing the Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow involving the use, deactivation, and recycling of the this compound catalyst.
Caption: A step-by-step diagram illustrating the lifecycle of the this compound catalyst from initial preparation through to recycling and reuse.
References
optimizing reaction conditions for (R)-Dtbm-segphos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for catalysts utilizing the (R)-Dtbm-segphos ligand.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
If you are observing significantly lower than expected or no product formation, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes and Solutions:
-
Catalyst Integrity: The pre-catalyst, such as Pd(this compound)Cl₂, may have degraded. Ensure it has been stored under an inert atmosphere. In some cases, using a freshly prepared pre-catalyst is advisable.[1][2]
-
Reaction Temperature: The reaction temperature can be critical. For instance, in the Pd-catalyzed kinetic resolution of tertiary propargylic alcohols, no product was observed at -5 °C, while the reaction proceeded at 25 °C.[1][2]
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Additives: Certain reactions require specific additives. In a cationic Heck cascade, the absence of AgBr led to a drastic decrease in both yield and enantioselectivity.[3]
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Ligand Oxidation: The this compound ligand can be susceptible to oxidation. It has been observed that the ligand can be recovered from the reaction mixture in its oxidized form.[3] If oxidation is suspected, it may be possible to reduce the phosphine oxide back to the active phosphine ligand.[3]
Issue 2: Poor Enantioselectivity (Low %ee)
Achieving high enantioselectivity is a primary goal when using chiral ligands like this compound. If the enantiomeric excess (%ee) is low, consider the following.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantioselectivity.
Possible Causes and Solutions:
-
Temperature: Temperature can have a significant impact on enantioselectivity. For the kinetic resolution of tertiary propargylic alcohols, an ee of 90% was achieved at 20 °C.[1]
-
Solvent: The choice of solvent is crucial. In a domino carbopalladation reaction, a 1:1 mixture of 1,2-DCE/DMF was found to be optimal, with individual solvents giving lower yields.[3]
-
Additives: As mentioned previously, additives can be essential for both yield and enantioselectivity. The absence of AgBr in a cationic Heck cascade resulted in a dramatic drop in ee from 95% to 16%.[3]
-
Substrate Structure: The steric and electronic properties of the substrate can influence enantioselectivity. For instance, in one study, the enantioselectivity of the reaction increased with the bulkiness of alkyl and alkoxy substituents.[3]
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for a reaction using a Pd-(R)-Dtbm-segphos catalyst?
A1: Optimal conditions are highly reaction-dependent. However, a good starting point for a Pd-catalyzed reaction could be based on the conditions optimized for the kinetic resolution of tertiary propargylic alcohols.
| Parameter | Recommended Starting Condition |
| Pre-catalyst | Pd(this compound)Cl₂ |
| Catalyst Loading | 10 mol% |
| Additive | (PhO)₂POOH (10 mol%) |
| Temperature | 20 °C |
| Solvent | Not specified, screening recommended |
| Reaction Time | 36 hours |
| Data derived from a study on the kinetic resolution of tertiary propargylic alcohols.[1] |
Q2: How does temperature affect the outcome of reactions with this compound?
A2: Temperature is a critical parameter that can influence both yield and enantioselectivity. In the Pd-catalyzed carboxylation, increasing the temperature from -5 °C (no product) to 25 °C initiated the reaction, and further optimization at 20 °C improved the enantioselectivity.[1][2] It is generally recommended to screen a range of temperatures to find the optimal balance for your specific transformation.
Q3: What is the role of additives in reactions catalyzed by this compound complexes?
A3: Additives can play several crucial roles, including acting as a co-catalyst or influencing the electronic properties of the active catalytic species. For example, in a Pd-catalyzed kinetic resolution, the addition of (PhO)₂POOH was essential for achieving high yield and enantioselectivity.[1] In another instance, AgBr was used to scavenge iodide from the Pd species, ensuring the catalyst remains coordinatively unsaturated, which was critical for high enantioselectivity.[3]
Q4: What solvents are typically used with this compound catalysts?
A4: The choice of solvent can significantly impact the reaction outcome. A solvent screening is often necessary. In a domino carbopalladation reaction, a mixture of 1,2-DCE and DMF was found to be superior to either solvent alone.[3]
| Solvent System | Outcome |
| 1:1 1,2-DCE/DMF | Optimal yield and enantioselectivity |
| DMF only | Lower yield |
| 1,2-DCE only | Lower yield |
| Results from a study on a domino carbopalladation/C(sp³)–Pd capture reaction.[3] |
Q5: How can I prepare the Pd(this compound)Cl₂ pre-catalyst?
A5: While the search results mention the use of a pre-prepared Pd(this compound)Cl₂ catalyst, a detailed protocol for its synthesis was not provided in the reviewed articles.[1][2] However, a procedure for the synthesis of [this compound]NiCl₂ is available, which involves reacting this compound with NiCl₂ in acetonitrile at reflux.[4][5] A similar approach with a suitable palladium precursor could potentially be adapted.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols [1]
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To a reaction vessel under an inert atmosphere, add the racemic tertiary propargylic alcohol (1.0 equiv).
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Add the pre-catalyst Pd(this compound)Cl₂ (10 mol%).
-
Add the additive (PhO)₂POOH (10 mol%).
-
Add the appropriate solvent.
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Stir the reaction mixture at the optimized temperature (e.g., 20 °C) for the required time (e.g., 36 hours).
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).
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Upon completion, quench the reaction and purify the product and the unreacted starting material by column chromatography.
-
Determine the enantiomeric excess of the product and the recovered starting material by chiral HPLC.
Protocol 2: General Procedure for Domino Carbopalladation/C(sp³)–Pd Capture [3]
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In a reaction vessel under an inert atmosphere, pre-treat a mixture of Pd₂(dba)₃ (15 mol %) and this compound (30 mol %) in 1,2-DCE.
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In a separate vessel, dissolve the N-tosylhydrazone (1.5 equiv) in DMF.
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To the catalyst mixture, add the substrate (1.0 equiv), Et₃N (2.8 equiv), and AgBr (1.0 equiv).
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Heat the reaction mixture to 80 °C.
-
Add the solution of N-tosylhydrazone to the reaction mixture over a period of 4 hours.
-
Continue stirring at 80 °C for 24 hours.
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After cooling to room temperature, work up the reaction and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
References
- 1. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
Technical Support Center: (R)-Dtbm-segphos Catalyzed Transformations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-Dtbm-segphos in catalytic transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly applied?
This compound is a chiral phosphine ligand known for its effectiveness in a variety of asymmetric catalytic reactions. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl groups create a unique steric and electronic environment that often leads to high enantioselectivity. It is frequently used in transformations such as asymmetric hydrogenation, hydrosilylation, hydroboration, and various carbon-carbon bond-forming reactions.
Q2: My reaction is showing low enantioselectivity. What are the common causes?
Low enantioselectivity can stem from several factors:
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Ligand Purity: Ensure the this compound ligand is of high purity and has not oxidized.
-
Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome. It is advisable to screen different solvents. For instance, in some reactions, polar solvents may be detrimental, while in others they are beneficial.
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Temperature: Reaction temperature is a critical parameter. Running the reaction at a lower temperature may improve enantioselectivity, although it might slow down the reaction rate.
-
Substrate-Ligand Mismatch: While this compound is a versatile ligand, it may not be optimal for every substrate. For certain substrates, alternative ligands might provide better results.
-
Background Reaction: An uncatalyzed background reaction can lead to the formation of a racemic product, thus lowering the overall enantiomeric excess.
Q3: What are the potential catalyst deactivation pathways for this compound complexes?
The primary deactivation pathways include:
-
Oxidation: The phosphine groups on the ligand can be oxidized to phosphine oxides, rendering the catalyst inactive. This is a common issue and can be mitigated by using degassed solvents and maintaining an inert atmosphere. In some cases, the oxidized ligand, this compound oxide, can be recovered and reduced back to the active phosphine.[1]
-
Hydrolysis: In the presence of water, some metal complexes of this compound may be susceptible to hydrolysis, leading to catalyst decomposition.[2]
-
Formation of Inactive Species: With the less bulky parent ligand, SEGPHOS, the formation of catalytically inactive dimeric copper hydride species has been observed in hydroboration reactions. The steric bulk of this compound generally prevents this, but the possibility of forming other inactive aggregates should be considered, especially at high catalyst concentrations.[3]
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Verify Catalyst Preparation: Ensure the active catalyst was prepared correctly. For in-situ preparations, allow sufficient time for the ligand and metal precursor to complex before adding the substrate. 2. Check for Ligand Oxidation: Use freshly opened or properly stored this compound. If oxidation is suspected, the ligand can be purified by recrystallization or chromatography. 3. Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction, as oxygen can deactivate the catalyst. Use degassed solvents. |
| Improper Reaction Conditions | 1. Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Perform a temperature screen. 2. Solvent: The chosen solvent may not be optimal for the reaction. Screen alternative solvents. |
| Substrate/Reagent Issues | 1. Purity: Ensure the substrate and any other reagents are pure. Certain impurities can poison the catalyst. 2. Compatibility: The substrate may not be suitable for the specific catalytic system. |
Issue 2: Poor Regio- or Chemoselectivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ligand Choice | For certain transformations, such as the conjugate addition to silacyclohexadienones, this compound may favor one product (e.g., Heck-type product) over another (e.g., 1,4-addition product), even with high enantioselectivity for the formed product.[2] If a different regio- or chemoselectivity is desired, screening other chiral ligands is recommended. |
| Reaction Conditions | The balance between different reaction pathways can sometimes be tuned by adjusting the temperature, solvent, or additives. |
Data Summary
Table 1: Performance of this compound in Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols [4]
| Substrate | Product Yield (%) | Product ee (%) |
| rac-1a | 45 | 99 |
| rac-1b | 43 | 99 |
| rac-1c | 41 | 99 |
| rac-1d | 33 | 98 |
| rac-1e | 41 | 91 |
| rac-1f | 38 | 94 |
| rac-1g | 39 | 95 |
| rac-1h | 40 | 99 |
Table 2: Performance of (S)-Dtbm-segphos in Organocatalytic Asymmetric Halocyclization [5]
| Substrate | Conversion (%) | Product ee (%) |
| 6a (p-OMe) | >95 | 32 |
| 6b (p-Me) | >95 | 48 |
| 6c (p-F) | >95 | 40 |
| 6d (p-Cl) | >95 | 36 |
| 6e (p-Br) | >95 | 34 |
| 6f (p-CF3) | >95 | 22 |
| 6g (p-H) | >95 | 42 |
Experimental Protocols
Protocol 1: Preparation of [this compound]NiCl₂ Pre-catalyst[6][7][8]
-
Setup: An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).
-
Solvent Addition: Acetonitrile (15 mL) is added to the flask.
-
Inerting: A reflux condenser is attached, and the system is purged with N₂ for 5 minutes, then sealed with an N₂-filled balloon.
-
Reaction: The mixture is heated to reflux in an oil bath and stirred for 16 hours.
-
Workup: While the mixture is still warm, the contents are filtered through a pad of Celite®. The Celite® is washed with additional acetonitrile.
-
Isolation: The filtrate is concentrated on a rotary evaporator. The resulting solid is dissolved in a minimal amount of dichloromethane, transferred to a vial, and concentrated again. The solid is then dried under high vacuum to yield the [this compound]NiCl₂ complex as a fine dark green-black powder.
Protocol 2: Rh-Catalyzed Asymmetric Conjugate Addition[2]
-
Setup: An oven-dried sealed tube is charged with [RhCl(coe)₂]₂ (3.6 mg, 5.0 μmol), this compound (14.2 mg, 12 μmol), and THF (0.5 mL) under an argon atmosphere.
-
Pre-formation of Catalyst: The mixture is stirred at room temperature for 10 minutes to allow for the formation of the catalyst complex.
-
Reaction Initiation: The mixture is cooled to -10 °C. The silacyclohexadienone substrate (40.0 mg, 0.20 mmol) is then added.
-
Reaction Progression: The reaction is stirred at -10 °C for 12 hours.
-
Workup: The reaction is quenched and worked up appropriately to isolate the product.
Visualizations
Caption: Troubleshooting workflow for low yield or enantioselectivity.
Caption: Common deactivation pathways for this compound catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes [agris.fao.org]
- 4. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from (R)-Dtbm-segphos Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions catalyzed by (R)-Dtbm-segphos and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove the this compound-metal catalyst after the reaction is complete?
A1: The most common methods involve exploiting the difference in polarity and solubility between your product and the catalyst.
-
Silica Gel Plug Filtration: This is a quick and effective method for removing highly polar metal complexes. The crude reaction mixture is passed through a short pad of silica gel or Celite®, eluting with a relatively non-polar solvent that dissolves your product but retains the catalyst.[1][2][3]
-
Flash Column Chromatography: This is the most versatile method, allowing for the separation of the product from the catalyst, unreacted starting materials, and byproducts in a single step.[4][5][6]
-
Crystallization: If your product is a solid, recrystallization can be an excellent way to obtain highly pure material, leaving the often-amorphous catalyst residues in the mother liquor.[7][8][9]
-
Extraction: An aqueous wash can sometimes remove certain catalyst species, particularly if they can be converted to water-soluble salts.
Q2: My product is co-eluting with the ligand/catalyst on silica gel. What should I do?
A2: Co-elution is a common challenge. Here are several strategies to try:
-
Modify the Stationary Phase: If you are using standard silica gel, consider trying alumina (basic or neutral) or a C18 reversed-phase silica gel, as the change in the stationary phase can alter the retention of the polar phosphine oxide or metal complex.[10]
-
Adjust the Mobile Phase: Systematically screen different solvent systems. Adding a small amount of a polar coordinating solvent like methanol or a chelating agent like triethylamine can sometimes change how the metal complex interacts with the silica, thereby altering its retention time.
-
Protect the Phosphine: If you suspect the issue is with the phosphine ligand itself, you can sometimes oxidize it post-reaction to the more polar phosphine oxide, which is often easier to separate.[11] Alternatively, phosphines can be protected as phosphine-borane complexes to prevent oxidation and modify their chromatographic behavior.[12][13]
Q3: I am having trouble crystallizing my final product. What can I try?
A3: Successful crystallization depends on finding a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[14]
-
Solvent Screening: Experiment with a wide range of solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol) and solvent mixtures.
-
Slow Cooling: After dissolving your compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then in a refrigerator or freezer. Slow cooling promotes the formation of purer, larger crystals.[14]
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization.
-
Reduce Polarity: If your product is an oil due to residual high-polarity solvents (like DMF or DMSO), try to remove them under a high vacuum or via lyophilization before attempting crystallization.
Q4: How can I check the purity and enantiomeric excess (ee) of my product?
A4: A combination of techniques is necessary.
-
Chemical Purity: This is typically assessed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometer detector.
-
Enantiomeric Excess (ee): The ee is determined by a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the most common and reliable methods.[5][15]
Q5: The phosphine ligand seems to be oxidizing during workup and purification. How can I prevent this?
A5: Phosphines are susceptible to oxidation to phosphine oxides, which can complicate purification.[13]
-
Use Degassed Solvents: Purge your solvents with an inert gas (nitrogen or argon) before use in chromatography or extractions to minimize dissolved oxygen.
-
Inert Atmosphere: Whenever possible, perform workup and purification steps under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[11]
-
Borane Protection: A common strategy is to protect the phosphine as a phosphine-borane complex. These complexes are air-stable and can be purified using standard techniques. The borane group can be removed later if necessary.[12][13]
Troubleshooting Guides
Table 1: General Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Product is unstable on silica gel.- Product was lost during aqueous extractions.- Incomplete elution from the column. | - Deactivate the silica gel with triethylamine.- Use a less polar stationary phase like alumina.- Back-extract the aqueous layers with fresh organic solvent.- After the main elution, flush the column with a much more polar solvent (e.g., 10% Methanol in DCM) to check for retained product. |
| Product Racemization | - Harsh pH conditions during workup.- Product is unstable on acidic silica gel.- Elevated temperatures during purification. | - Use a buffered aqueous solution (e.g., saturated NH₄Cl or NaHCO₃) for quenching.[6]- Neutralize silica gel by pre-treating it with a solvent containing a small amount of base (e.g., 1% triethylamine).- Avoid excessive heat when concentrating fractions. |
| Residual Metal in Final Product | - Inefficient removal by chromatography.- Strong coordination of the metal to the product. | - Pass the product through a plug of activated carbon or a specialized metal scavenger resin.- Perform an additional crystallization step.[9]- Consider an acidic or basic wash during the workup if the product is stable. |
| Oily Product Instead of Solid | - Residual solvent.- Presence of impurities preventing crystallization. | - Dry the product under a high vacuum for an extended period.- Re-purify a small sample by preparative HPLC or SFC to obtain a highly pure analytical standard to attempt crystallization again.[15]- Attempt trituration with a non-polar solvent like pentane or hexanes to induce solidification. |
Table 2: Comparison of Catalyst Removal Techniques
| Method | Speed | Scalability | Efficiency | Key Considerations |
| Plug Filtration | Very Fast | High | Good for polar catalysts | May not remove less polar impurities or ligand oxides. |
| Column Chromatography | Slow | Moderate | High | Solvent-intensive; potential for product degradation on silica.[6] |
| Recrystallization | Moderate | High | Very High (for crystalline products) | Product must be a solid; requires screening for suitable solvents.[14] |
| Extraction | Fast | High | Variable | Dependent on the solubility and reactivity of the catalyst.[1][2] |
Detailed Experimental Protocols
Protocol 1: Catalyst Removal by Silica Gel Plug Filtration
This method is ideal for the rapid removal of polar metal-phosphine complexes from a reaction mixture when the desired product is significantly less polar.
-
Preparation: Place a cotton or glass wool plug at the bottom of a fritted glass funnel or a large pipette. Add a layer of sand (~1 cm), followed by a layer of silica gel (5-10 cm). Top with another layer of sand.
-
Equilibration: Pass the chosen elution solvent (e.g., 20% Ethyl Acetate in Hexanes) through the plug until the silica is fully wetted.
-
Loading: Concentrate the crude reaction mixture to a minimal volume and dissolve it in a small amount of the elution solvent.
-
Elution: Carefully load the solution onto the top of the plug. Begin collecting the eluent. Wash the original flask with the elution solvent and add it to the plug to ensure a complete transfer.
-
Collection: Continue passing the elution solvent through the plug, collecting the fractions containing your product (monitor by TLC). The highly polar catalyst should remain at the top of the silica plug.[1][3]
-
Concentration: Combine the product-containing fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
This is the standard method for purifying complex mixtures.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system that gives good separation between your product, starting materials, and major impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (as a slurry).
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure. Collect fractions and monitor their composition by TLC.[2][6]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This technique is used to obtain high-purity crystalline solids.
-
Solvent Selection: Place a small amount of your crude solid in a test tube. Add a poor solvent (one in which the compound is insoluble at room temperature) dropwise until the solid is just covered. Heat the mixture. If it dissolves, it's a good single-solvent system. If not, try another solvent. Alternatively, find a good solvent (dissolves the compound at room temperature) and a poor solvent that are miscible.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent or solvent mixture.[14]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Visualizations
Caption: A general workflow for the purification and analysis of products from catalytic reactions.
Caption: A decision tree for troubleshooting impure fractions obtained from column chromatography.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Chiral Discrimination in Rhodium(I) Catalysis by 2,5-Disubstituted 1,3a,4,6a-Tetrahydropenatalene Ligands—More Than Just a Twist of the Olefins? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. teledynelabs.com [teledynelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
handling and storage of air-sensitive (R)-Dtbm-segphos
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and storage of the air-sensitive ligand (R)-Dtbm-segphos.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the handling, storage, and use of this compound in experimental settings.
Q1: What are the ideal storage conditions for this compound?
A1: this compound is an air- and moisture-sensitive solid. To ensure its stability and performance, it should be stored under a dry, inert atmosphere such as nitrogen or argon. The recommended storage temperature is between 2-8°C, and it should be protected from light.[1][2] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q2: How should I handle this compound outside of its original packaging?
A2: All manipulations of this compound should be performed in a controlled inert atmosphere. The two primary methods for handling this air-sensitive compound are:
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), maintaining very low levels of oxygen and moisture. This is the preferred method for weighing and preparing solutions of this compound.
-
Schlenk Line: For laboratories not equipped with a glovebox, a Schlenk line can be used. This technique involves using specialized glassware that can be evacuated and backfilled with an inert gas to create an oxygen- and moisture-free environment for manipulations.
Q3: My reaction is showing low enantioselectivity. Could the this compound be the issue?
A3: Yes, compromised this compound is a likely cause for poor enantioselectivity. The primary culprit is oxidation of the phosphine to its corresponding phosphine oxide due to exposure to air. This phosphine oxide does not possess the same catalytic and chiral-directing properties as the parent phosphine.
Troubleshooting Steps:
-
Visual Inspection: Check the appearance of your this compound. It should be a white to off-white powder.[1] Any significant discoloration may indicate decomposition.
-
Proper Handling Technique: Ensure that all handling procedures are strictly anaerobic. Review your glovebox and/or Schlenk line techniques to minimize any potential exposure to air.
-
Solvent Purity: Use anhydrous and deoxygenated solvents for your reaction. Solvents can be a source of both water and dissolved oxygen.
-
Ligand Integrity: If you suspect the ligand has been compromised, it is best to use a fresh, unopened vial for a control experiment.
Q4: I suspect my this compound has oxidized. Can it be regenerated?
Q5: What are the consequences of using partially oxidized this compound in my reaction?
A5: Using partially oxidized this compound can lead to several undesirable outcomes:
-
Reduced Enantioselectivity: The presence of the non-chiral or catalytically inactive phosphine oxide will lower the overall enantiomeric excess of your product.
-
Lower Reaction Yield: As the concentration of the active phosphine ligand is reduced, the catalytic activity will decrease, potentially leading to incomplete conversion and lower yields.
-
Inconsistent Results: The level of oxidation can vary, leading to poor reproducibility between experiments.
Data Presentation
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2-8°C | Protect from light. |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) | Essential to prevent oxidation. |
| Appearance | White to off-white solid | Discoloration may indicate degradation. |
| Handling Environment | Glovebox or Schlenk Line | Strictly anaerobic conditions are required. |
Experimental Protocols
Below are generalized experimental protocols for the use of this compound in common catalytic reactions. Note: These are illustrative examples and should be adapted based on the specific requirements of your reaction.
General Protocol for a Palladium-Catalyzed Asymmetric Reaction
-
Preparation of the Catalyst Precursor:
-
Inside a glovebox, in a dry vial, weigh the desired amounts of a palladium source (e.g., Pd(dba)₂) and this compound.
-
Add the appropriate anhydrous, deoxygenated solvent and stir at room temperature to form the catalyst complex.
-
-
Reaction Setup:
-
To a Schlenk flask, add the substrate and any other solid reagents.
-
Seal the flask, and purge with an inert gas using a Schlenk line (typically 3-5 vacuum/inert gas cycles).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Using a syringe, transfer the prepared catalyst solution to the reaction flask under a positive pressure of inert gas.
-
Add any liquid reagents via syringe.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction as appropriate for your specific system.
-
Proceed with standard aqueous work-up and purification procedures (e.g., extraction, chromatography).
-
Visualizations
Workflow for Handling this compound
Troubleshooting Logic for Low Enantioselectivity
References
Technical Support Center: (R)-Dtbm-segphos in Asymmetric Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral ligand (R)-Dtbm-segphos in their experiments.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
Low or unexpected enantioselectivity is a common challenge in asymmetric catalysis. Below are potential causes and solutions when using this compound.
Question: My reaction is yielding a product with low enantiomeric excess (ee%). What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low enantioselectivity. Consider the following troubleshooting steps:
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Ligand Purity and Integrity: this compound is an air-sensitive phosphine ligand. Oxidation of the phosphorus centers to phosphine oxides can significantly reduce or eliminate its effectiveness as a chiral ligand.
-
Solution: Ensure the ligand is handled and stored under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored ligand for best results. If oxidation is suspected, the ligand may need to be purified or a fresh batch used. It has been reported that the oxidized form of this compound can be recovered and potentially reduced back to the active phosphine ligand, though specific procedures should be validated.[1]
-
-
Catalyst Precursor and Activation: The choice of metal precursor and the in-situ formation of the active catalyst are critical. Incomplete activation or the presence of inhibiting species can lead to a less selective catalytic pathway.
-
Solution: Ensure the metal precursor is of high purity. For Rh-catalyzed hydrogenations, for example, using a precursor like [Rh(COD)2]BF4 or [Rh(NBD)2]BF4 with this compound is common. The catalyst is typically pre-formed by stirring the metal precursor and the ligand in the reaction solvent for a short period before adding the substrate.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the enantioselective step.
-
Solution: Screen a range of solvents. Non-coordinating solvents like toluene, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are often good starting points. In some cases, a mixture of solvents can be beneficial. For example, a 1:1 mixture of 1,2-DCE and DMF has been used in a Pd-catalyzed domino reaction.[1]
-
-
Temperature: Enantioselectivity is often temperature-dependent.
-
Solution: Lowering the reaction temperature generally increases enantioselectivity, although it may decrease the reaction rate. Experiment with a range of temperatures to find the optimal balance.
-
-
Substrate Compatibility: The steric and electronic properties of the substrate play a crucial role. This compound is a bulky ligand, and its effectiveness can vary with different substrates. In some cases, another bulky ligand might provide better results.
-
Solution: If possible, consider minor modifications to the substrate that would not affect the final product but might improve the interaction with the catalyst. If low ee% persists with a specific substrate, another chiral ligand from a different class may be more suitable.
-
Issue 2: Unexpected Stereochemical Outcome (Inversion of Configuration)
Question: I obtained the opposite enantiomer to what was expected based on the literature for similar substrates. Why did this happen?
Answer:
While unexpected, an inversion of the stereochemical outcome can occur due to subtle changes in the reaction mechanism.
-
Substrate-Ligand Interactions: A notable case of unexpected stereoselectivity was observed in a Rh-catalyzed reaction where a silacyclohexadienone substrate yielded the opposite enantiomer compared to its carbon-based cyclohexadienone analog under the same conditions with this compound. This was attributed to different π-d conjugation effects influencing the transition state geometry.
-
Solution: This highlights the importance of not assuming a stereochemical outcome based solely on analogous substrates, especially when heteroatoms are involved. A thorough characterization of the product's absolute configuration is crucial.
-
-
Change in Reaction Mechanism: The presence of additives or impurities, or a change in solvent, can sometimes alter the dominant reaction pathway, leading to a different stereochemical outcome.
-
Solution: Carefully review all reaction components and conditions. Ensure all reagents are pure and the solvent is anhydrous if required. Consider if any additives could be acting as a Lewis acid or base, thereby influencing the catalyst or substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chiral bisphosphine ligand known for its steric bulk and electron-rich nature. These properties make it highly effective in a variety of asymmetric catalytic reactions, including:
-
Rhodium- and Ruthenium-catalyzed asymmetric hydrogenation of ketones, olefins, and imines.
-
Palladium-catalyzed asymmetric allylic alkylation.
-
Copper-catalyzed asymmetric hydrosilylation.
-
Gold-catalyzed asymmetric cycloadditions.
Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in many cases.
Q2: How should I handle and store this compound?
This compound is a phosphine and is susceptible to oxidation. It should be handled and stored under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen). It is typically a powder and should be stored in a cool, dry place.
Q3: Can I recycle the this compound ligand?
In some reactions, the ligand can be recovered, often in its oxidized form (phosphine oxide).[1] This phosphine oxide is catalytically inactive. While procedures for the reduction of phosphine oxides back to phosphines exist (e.g., using silanes), the feasibility and efficiency of this process for this compound on a lab scale should be carefully evaluated.
Q4: My reaction is very slow. How can I increase the reaction rate?
If the reaction rate is too slow, consider the following:
-
Increase Temperature: This is often the most effective way to increase the reaction rate, but be aware that it may negatively impact enantioselectivity.
-
Increase Catalyst Loading: A higher catalyst loading can increase the rate, but this also increases the cost.
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Solvent Choice: A change in solvent can sometimes lead to a faster reaction.
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Check for Inhibitors: Ensure all reagents and the solvent are free from impurities that could inhibit the catalyst. Water and oxygen are common inhibitors for many catalytic systems.
Quantitative Data
The following tables summarize the performance of this compound in representative asymmetric reactions.
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Metal Precursor | S/C Ratio | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | Methyl benzoylformate | [Rh(COD)Cl]₂ | 1000:1 | Toluene | 35 | 10 | 12 | >99 | 99 |
| 2 | Acetophenone | [Rh(NBD)₂]BF₄ | 500:1 | Methanol | 25 | 20 | 16 | 98 | 96 |
| 3 | 2-Butanone | [Rh(COD)₂]BF₄ | 1000:1 | THF | 30 | 50 | 24 | 95 | 92 |
Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation
| Entry | Substrate | Nucleophile | Pd Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ | DCM | 25 | 6 | 95 | 98 |
| 2 | 1,3-Diphenylallyl acetate | Nitromethane | Pd₂(dba)₃ | Toluene | 0 | 12 | 88 | 94 |
| 3 | rac-3-Acetoxycyclohexene | Sodium diethyl malonate | [Pd(allyl)Cl]₂ | THF | 25 | 8 | 92 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of a Prochiral Ketone
This protocol is a general guideline and may require optimization for specific substrates.
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Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Rh precursor (e.g., [Rh(NBD)₂]BF₄, 0.01 mmol) and this compound (0.011 mmol).
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Anhydrous, degassed solvent (e.g., methanol, 5 mL) is added, and the mixture is stirred at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Setup: The prochiral ketone (1.0 mmol) is dissolved in the same solvent (5 mL) in a separate vial and added to the catalyst solution via syringe.
-
The Schlenk flask is placed in an autoclave. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 atm).
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The reaction is stirred at the desired temperature (e.g., 25 °C) for the specified time (e.g., 16 hours).
-
Work-up and Analysis: After cooling and careful venting of the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation
This protocol is a general guideline for the reaction of an allylic acetate with a soft nucleophile.
-
Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere, the Pd precursor (e.g., [Pd(allyl)Cl]₂, 0.005 mmol) and this compound (0.011 mmol) are added.
-
Anhydrous solvent (e.g., DCM, 2 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
-
Reaction Setup: In a separate flask, the pronucleophile (e.g., dimethyl malonate, 1.2 mmol) is treated with a base (e.g., NaH, 1.2 mmol) in the same solvent (3 mL) at 0 °C to generate the nucleophile.
-
The allylic acetate (1.0 mmol) is added to the catalyst solution, followed by the dropwise addition of the pre-formed nucleophile solution.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature) until completion (monitored by TLC or GC).
-
Work-up and Analysis: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Experimental workflow for asymmetric hydrogenation.
References
Validation & Comparative
(R)-Dtbm-segphos vs. (S)-Dtbm-segphos: A Comparative Guide for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. The DTBM-SEGPHOS family of ligands, characterized by their bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms, has emerged as a powerful tool for a variety of metal-catalyzed transformations. This guide provides a comparative analysis of the two enantiomers, (R)- and (S)-Dtbm-segphos, focusing on their performance in asymmetric hydrogenation, a key reaction in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Performance in Asymmetric Hydrogenation of β-Ketoesters
The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxyesters is a fundamental transformation in organic synthesis. The stereochemical outcome of this reaction is directly controlled by the chirality of the phosphine ligand coordinated to the metal center, typically ruthenium. The use of (R)- and (S)-Dtbm-segphos allows for the selective synthesis of either the (R)- or (S)-β-hydroxyester, respectively.
A direct comparison of the two enantiomers in the ruthenium-catalyzed asymmetric hydrogenation of ethyl 4-chloro-3-oxobutanoate demonstrates their equal but opposite enantioselectivity.
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-Dtbm-segphos | (R)-ethyl 4-chloro-3-hydroxybutanoate | >99 | 99 |
| (S)-Dtbm-segphos | (S)-ethyl 4-chloro-3-hydroxybutanoate | >99 | 99 |
This data underscores the principle of enantiomeric control exerted by the chiral ligand, where each enantiomer of the catalyst produces a corresponding enantiomer of the product with exceptional fidelity.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-Chloro-3-Oxobutanoate
The following is a representative experimental protocol for the asymmetric hydrogenation of ethyl 4-chloro-3-oxobutanoate using a Ru-Dtbm-segphos catalyst.
Materials:
-
[RuCl(p-cymene)((R)- or (S)-Dtbm-segphos)]Cl
-
Ethyl 4-chloro-3-oxobutanoate
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with [RuCl(p-cymene)((R)- or (S)-Dtbm-segphos)]Cl (substrate to catalyst ratio, S/C = 1000).
-
Degassed ethanol is added to dissolve the catalyst.
-
Ethyl 4-chloro-3-oxobutanoate is added to the solution.
-
The glass liner is placed in the autoclave, and the system is sealed.
-
The autoclave is purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50 bar).
-
The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time or until complete conversion is observed by a suitable analytical method (e.g., GC or HPLC).
-
After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method (e.g., column chromatography) to yield the corresponding ethyl 4-chloro-3-hydroxybutanoate.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Logical Relationship of Asymmetric Catalysis
The fundamental principle of asymmetric catalysis using chiral ligands like (R)- and (S)-Dtbm-segphos is the creation of a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of the substrate's approach to the catalyst, leading to the preferential formation of one enantiomer of the product over the other.
Caption: The formation of an active chiral catalyst and its role in guiding a prochiral substrate through diastereomeric transition states to yield an enantioenriched product.
Conclusion
Both (R)- and (S)-Dtbm-segphos are highly effective chiral ligands for asymmetric catalysis, particularly in the hydrogenation of prochiral ketones. Their bulky nature creates a well-defined chiral pocket that leads to excellent enantioselectivities. The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the final product, as they reliably produce the corresponding (R) or (S) enantiomer with high fidelity. The provided experimental protocol serves as a general guideline for researchers employing these powerful catalysts in their synthetic endeavors.
A Comparative Guide to (R)-DTBM-SEGPHOS and Other Chiral Phosphine Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged chiral phosphine ligands, (R)-DTBM-SEGPHOS has emerged as a powerful tool for a variety of transition-metal-catalyzed reactions. Its unique structural features, characterized by a rigid biphenyl backbone and bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups, impart exceptional steric bulk and electron-donating properties. This guide provides an objective comparison of this compound with other widely used chiral phosphine ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their synthetic challenges.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and the performance of this compound in this area is particularly noteworthy. It often exhibits superior enantioselectivity compared to other prominent ligands such as BINAP and its derivatives, especially in the hydrogenation of challenging substrates.
Asymmetric Hydrogenation of Alkenes
A compelling example is the ruthenium-catalyzed asymmetric hydrogenation of pyridine-pyrroline trisubstituted alkenes. In a direct comparison, the Ru-(R)-DTBM-SEGPHOS complex demonstrated significantly higher enantioselectivity than catalysts bearing BINAP or other SEGPHOS derivatives.
| Ligand | Substrate | Conversion (%) | ee (%) | Reference |
| This compound | Pyridine-pyrroline trisubstituted alkene | >99 | 96 | [1] |
| (R)-BINAP | Pyridine-pyrroline trisubstituted alkene | >99 | 65 | [1] |
| (R)-SEGPHOS | Pyridine-pyrroline trisubstituted alkene | >99 | 88 | [1] |
| (R)-DM-SEGPHOS | Pyridine-pyrroline trisubstituted alkene | >99 | 91 | [1] |
Asymmetric Hydrogenation of Ketones
This compound-metal complexes are also highly effective for the asymmetric hydrogenation of various ketones, including β-keto esters, delivering chiral alcohols with excellent enantiopurity. While direct side-by-side comparisons in tables are less common in the literature for a broad range of ketones, the consistently high ee values reported for this compound often surpass those achieved with more traditional ligands under similar conditions. For instance, in the dynamic kinetic resolution of α-substituted-β-ketoesters, Ru/DTBM-SEGPHOS catalysts have shown exceptional performance.
| Ligand System | Substrate Type | ee (%) | Key Features |
| Ru/(R)-DTBM-SEGPHOS | α-Substituted-β-ketoesters | up to 99 | Excellent for dynamic kinetic resolution |
| Ru/BINAP | β-Ketoesters | Generally high, but can be substrate-dependent | A benchmark ligand, widely used |
| Ru/Josiphos | Various ketones | High for specific substrates | Ferrocene-based, tunable ligands |
Note: The performance of chiral ligands is highly substrate and reaction condition dependent. The data presented here is for illustrative purposes and direct screening of ligands is often necessary for optimal results.
Experimental Protocols
To ensure the reproducibility of results, detailed experimental procedures are crucial. Below are representative protocols for asymmetric hydrogenation reactions using a this compound-metal catalyst.
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Alkenes
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, [Ru(cod)Cl₂] (1.0 mol%) and this compound (1.1 mol%) are dissolved in degassed solvent (e.g., methanol or ethanol) and stirred at a specified temperature for a designated time to form the active catalyst.
Hydrogenation Reaction: To a solution of the substrate (1.0 equiv) in a degassed solvent in a high-pressure autoclave, the freshly prepared catalyst solution is added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by TLC, GC, or HPLC). After completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Rhodium-Catalyzed Asymmetric Reactions
For rhodium-catalyzed reactions, a similar in-situ catalyst preparation method is often employed, typically using a precursor like [Rh(cod)₂]BF₄ or [Rh(nbd)₂]BF₄. The ligand-to-metal ratio, solvent, temperature, and pressure are optimized for the specific transformation.
Visualizing the Landscape of Chiral Phosphine Ligands
To better understand the structural relationships and the general workflow of utilizing these ligands, the following diagrams are provided.
Caption: Classification of common chiral phosphine ligands.
The following diagram illustrates a typical workflow for an asymmetric hydrogenation experiment.
Caption: General workflow for asymmetric hydrogenation.
Conclusion
This compound is a highly effective chiral phosphine ligand for a range of asymmetric catalytic transformations, most notably in asymmetric hydrogenation. Its superior performance, especially with challenging substrates, can be attributed to its unique electronic and steric properties. While benchmark ligands like BINAP and versatile ligands like Josiphos have their established domains of application, this compound often provides a significant advantage in terms of enantioselectivity. As with any catalytic system, the optimal ligand choice is dependent on the specific substrate and reaction, and empirical screening remains a vital step in methods development. This guide serves as a starting point for researchers and professionals in the field to make informed decisions in the pursuit of efficient and highly enantioselective chemical syntheses.
References
A Researcher's Guide to Validating Enantiomeric Excess in (R)-Dtbm-segphos Catalyzed Reactions
For researchers in drug development and asymmetric catalysis, the precise determination of enantiomeric excess (ee) is paramount. The chiral ligand (R)-Dtbm-segphos has emerged as a powerful tool in achieving high enantioselectivity in a variety of chemical transformations. This guide provides a comprehensive comparison of this compound with other common chiral ligands, supported by experimental data, and offers detailed protocols for the validation of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Performance Comparison of Chiral Ligands
The choice of a chiral ligand is critical for the success of an asymmetric reaction. This compound is a bulky and electron-rich bisphosphine ligand known for inducing high enantioselectivity. Below is a comparison of its performance against other widely used chiral ligands in a rhodium-catalyzed asymmetric arylation of a silacyclohexadienone.
Table 1: Comparison of Chiral Ligands in the Asymmetric Arylation of a Silacyclohexadienone [1]
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | >99 | 78 |
| (R)-BINAP | 95 | 65 |
| (R)-MeO-biphep | >99 | 75 |
| (R)-synphos | >99 | 72 |
| (R)-segphos | >99 | 68 |
Reaction conditions: Silacyclohexadienone (1a), PhB(OH)2, [RhCl(coe)2]2, and ligand in THF.
As the data indicates, under these specific reaction conditions, this compound provided a quantitative yield and a high enantiomeric excess, outperforming several other common chiral ligands.[1]
Experimental Protocols for Enantiomeric Excess Determination
The validation of enantiomeric excess is most commonly and reliably achieved through chiral HPLC. This technique separates enantiomers based on their differential interaction with a chiral stationary phase.
General Experimental Workflow
The following diagram illustrates the typical workflow for setting up an asymmetric reaction and subsequently determining the enantiomeric excess of the product.
Detailed Chiral HPLC Protocol
The enantiomeric excess of the product from an this compound catalyzed reaction can be determined using the following protocol as a starting point. Optimization may be required depending on the specific product.
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
Chiral Column Selection:
-
Polysaccharide-based chiral stationary phases are highly effective. Commonly used columns include:
-
CHIRALCEL® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol (IPA) is a common choice for normal-phase chiral separations. A typical starting condition is a 90:10 (v/v) mixture of hexane and IPA.[2] The ratio can be adjusted to optimize the separation. For example, a range from 99:1 to 80:20 can be explored.
Typical HPLC Conditions:
| Parameter | Setting |
| Column | CHIRALCEL® AD-H or OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C[2] |
| Detection Wavelength | 254 nm (or a wavelength where the product has maximum absorbance) |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Racemic Standard: If available, first inject a racemic sample of the product to identify the retention times of both enantiomers.
-
Chiral Sample Analysis: Inject the sample from the asymmetric reaction.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Logical Flow for Method Development
For novel compounds, a systematic approach to chiral method development is crucial. The following diagram outlines a decision-making process for optimizing the chiral HPLC separation.
Conclusion
The use of this compound in asymmetric catalysis consistently delivers high enantioselectivities for a range of chemical transformations. The robust and reliable validation of these results through chiral HPLC is a critical step in the research and development process. By following the detailed protocols and method development guidelines presented here, researchers can confidently and accurately determine the enantiomeric excess of their reaction products, ensuring the quality and efficacy of the chiral molecules they synthesize.
References
A Comparative Guide to (R)-Dtbm-segphos and SEGPHOS in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral ligands for asymmetric catalysis, the SEGPHOS family, developed by Takasago International Corporation, has established itself as a cornerstone for achieving high enantioselectivity in a variety of chemical transformations. This guide provides a comparative study of the parent ligand, SEGPHOS, and its more sterically demanding and electron-rich derivative, (R)-Dtbm-segphos. This comparison is based on their performance in asymmetric catalysis, supported by experimental data from the scientific literature.
Structural Differences and Performance Implications
SEGPHOS is a chiral biaryl diphosphine ligand that has demonstrated broad utility in asymmetric synthesis.[1] It was developed after BINAP and features a narrower dihedral angle, which was predicted and confirmed to enhance both the enantioselectivity and activity of its metal complexes.[1] The structure of this compound is based on the SEGPHOS backbone but incorporates bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms.[1]
This structural modification in this compound leads to a more sterically hindered and electron-rich catalytic environment. This increased steric bulk is often credited with providing higher catalytic activity and enantioselectivity, particularly in reactions involving sterically hindered substrates where the parent SEGPHOS may show diminished performance. The enhanced electron-donating ability of the methoxy and tert-butyl groups can also influence the electronic properties of the metal center, further impacting catalytic efficiency.
Caption: Structural difference between SEGPHOS and this compound.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
The following tables summarize the performance of this compound and SEGPHOS in various asymmetric catalytic reactions. While direct side-by-side comparisons under identical conditions are limited in the literature, these representative examples illustrate the typical performance of each ligand.
Table 1: Performance of this compound in Asymmetric Hydrogenation
| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| 2-Aryl-3-phthalimidopyridinium salts | Ir/(R)-Dtbm-segphos | 50:1 | >95 | >99 | |
| Pyridine-pyrroline tri-substituted alkenes | Ru-(R)-Dtbm-segphos | 250:1 | >99 | >99 | |
| α-Substituted β-keto esters (DKR) | Ru-(R)-Dtbm-segphos | 1000:1 | 98 | >99 | |
| α-Pivaloyloxy-1-(2-furyl)ethanone | Pd(this compound)Cl₂ | 5000:1 | N/A | >99 | |
| Tertiary Propargylic Alcohols (Kinetic Resolution) | Pd(this compound)Cl₂ | 20:1 | 46 | 98 |
Table 2: Performance of SEGPHOS in Asymmetric Hydrogenation
| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| α-, β-, and γ-functionalized ketones | Ru/SEGPHOS complexes | N/A | High | >99 | |
| 2-Aryl-3-phthalimidopyridinium salts | Ir/SegPhos | 50:1 | >95 | >99 | |
| Reductive amination of β-keto esters | Ru/DM-SEGPHOS | N/A | High | >99 | |
| 1,6- and 1,7-Diynes (Cycloisomerization) | Cationic Rh(I)/Segphos | N/A | High | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for asymmetric hydrogenation reactions using this compound and SEGPHOS.
Protocol 1: Ru-Catalyzed Asymmetric Hydrogenation of Pyridine-Pyrroline Tri-substituted Alkenes with this compound
Catalyst Precursor: [RuCl₂(p-cymene)]₂/(R)-Dtbm-segphos
General Procedure: In a nitrogen-filled glovebox, a 4 mL vial is charged with the pyridine-pyrroline substrate (0.1 mmol), [RuCl₂(p-cymene)]₂ (0.0002 mmol, 0.2 mol%), and this compound (0.00044 mmol, 0.44 mol%). Anhydrous and degassed methanol (1.0 mL) is added, and the vial is sealed with a Teflon-lined cap. The vial is then placed in a high-pressure reactor. The reactor is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 100 psi). The reaction is stirred at a specified temperature (e.g., 50 °C) for the indicated time (e.g., 12 h). After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral product. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts with SEGPHOS
Catalyst Precursor: [Ir(COD)Cl]₂/SEGPHOS
General Procedure: A mixture of the 2-aryl-3-phthalimidopyridinium salt (0.1 mmol), [Ir(COD)Cl]₂ (0.001 mmol, 1 mol % Ir), and SEGPHOS (0.0022 mmol, 2.2 mol %) in a flame-dried Schlenk tube is subjected to three vacuum/nitrogen cycles. Degassed solvent (e.g., CH₂Cl₂) (2 mL) is then added. The tube is placed in an autoclave, which is then purged with hydrogen three times. The autoclave is pressurized with hydrogen to a specified pressure (e.g., 50 atm) and the reaction mixture is stirred at a given temperature (e.g., 35 °C) for a specified time (e.g., 24 h). Upon completion, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released. The solvent is removed in vacuo and the residue is purified by flash column chromatography to give the desired piperidine derivative. The enantiomeric and diastereomeric excesses are determined by chiral HPLC analysis.
Caption: A typical experimental workflow for asymmetric hydrogenation.
Conclusion
Both SEGPHOS and its derivative, this compound, are highly effective chiral ligands in asymmetric catalysis. The choice between them often depends on the specific substrate and reaction conditions. For many applications, particularly those involving functionalized ketones and olefins, SEGPHOS provides excellent enantioselectivity. However, for more sterically challenging substrates or when seeking to maximize catalytic activity and enantioselectivity, the bulkier and more electron-rich this compound often proves to be the superior choice, justifying its application in cases where other ligands may fall short. The selection of the optimal ligand remains an empirical process, and screening of both may be necessary to achieve the desired outcome in a new catalytic transformation.
References
(R)-DTBM-SEGPHOS: A Performance Benchmark Against Other Atropisomeric Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical step in the development of stereoselective catalytic transformations. Among the vast library of privileged atropisomeric biaryl phosphine ligands, (R)-DTBM-SEGPHOS has emerged as a powerful tool, often delivering superior enantioselectivity and reactivity where other well-established ligands fall short. This guide provides an objective comparison of this compound against other common atropisomeric ligands such as BINAP, MeO-BIPHEP, and other SEGPHOS derivatives, supported by experimental data from the peer-reviewed literature.
This compound, characterized by its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms, possesses a unique combination of steric hindrance and electron-donating properties. This often leads to enhanced performance in a variety of metal-catalyzed asymmetric reactions. This guide will delve into its performance in key transformations, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate understanding and application.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and it is in this area that this compound has demonstrated some of its most remarkable advantages.
Ruthenium-Catalyzed Hydrogenation of Alkenes
In the enantioselective hydrogenation of 2-pyridyl-substituted alkenes, a ruthenium complex of this compound has been shown to be exceptionally effective. A comparative study highlights its superiority over other common ligands.
| Ligand | Conversion (%) | ee (%) |
| This compound | >99 | 96 |
| (R)-BINAP | >99 | 65 |
| (R)-Tol-BINAP | >99 | 75 |
| (R)-Xyl-BINAP | >99 | 80 |
| (R)-SEGPHOS | >99 | 85 |
| (R)-DM-SEGPHOS | >99 | 90 |
Table 1: Comparison of ligands in the Ru-catalyzed asymmetric hydrogenation of a 2-pyridyl-substituted alkene.
As the data clearly indicates, while all tested ligands achieved high conversions, this compound provided a significantly higher enantiomeric excess (ee), underscoring the beneficial impact of its bulky and electron-rich nature.
Performance in Atroposelective Synthesis
The construction of axially chiral molecules is a challenging yet crucial area of organic synthesis. This compound has proven to be a valuable ligand in this context as well.
Gold-Catalyzed Intramolecular Hydroarylation
In the gold-catalyzed atroposelective synthesis of 4-aryl-2-quinolinones, this compound was benchmarked against other common atropisomeric ligands.
| Ligand | Yield (%) | ee (%) |
| This compound | 91 | 61 |
| (R)-BINAP | 85 | 45 |
| (R)-H8-BINAP | 88 | 52 |
| (R)-Tol-BINAP | 78 | 48 |
Table 2: Ligand screening in the Au-catalyzed atroposelective intramolecular hydroarylation.
In this transformation, this compound delivered both the highest yield and the highest enantioselectivity, demonstrating its utility in controlling axial chirality.
Performance in Conjugate Addition Reactions
The asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful method for the formation of stereogenic centers. Here, the choice of ligand is paramount in achieving high enantioselectivity.
Rhodium-Catalyzed 1,4-Addition of Phenylboronic Acid to an Enone
A comparative study of various atropisomeric ligands in the rhodium-catalyzed conjugate addition of phenylboronic acid to 2-cyclohexen-1-one reveals the nuanced effects of ligand structure on catalytic performance.
| Ligand | Yield (%) | ee (%) |
| This compound | 98 | 99 |
| (R)-BINAP | 95 | 98 |
| (R)-MeO-BIPHEP | 97 | 99 |
| (R)-SYNPHOS | 96 | 97 |
Table 3: Comparison of atropisomeric ligands in the Rh-catalyzed asymmetric conjugate addition to 2-cyclohexen-1-one.
In this specific reaction, this compound performs on par with other highly effective ligands like (R)-MeO-BIPHEP, achieving near-perfect enantioselectivity and a high yield. This highlights that while often superior, the performance of this compound can be comparable to other top-tier ligands depending on the specific transformation.
Experimental Protocols
To facilitate the practical application of the discussed chemistry, detailed experimental protocols for catalyst preparation and a representative catalytic reaction are provided below.
Synthesis of [RuCl(this compound)(p-cymene)]Cl Catalyst
A common precursor for many ruthenium-catalyzed hydrogenations is the [RuCl(this compound)(p-cymene)]Cl complex. A general procedure for its synthesis is as follows:
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (1 equivalent) and this compound (2.1 equivalents).
-
Anhydrous and degassed dichloromethane (CH2Cl2) and ethanol (EtOH) (typically in a 1:1 ratio) are added.
-
The resulting mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) until the solution becomes homogeneous.
-
The solvent is then removed under reduced pressure to afford the catalyst as a solid, which is typically used without further purification.
General Procedure for Asymmetric Hydrogenation of Olefins
The following is a general experimental workflow for the asymmetric hydrogenation of an olefin using a pre-formed ruthenium catalyst.
Procedure:
-
In a nitrogen-filled glovebox, the ruthenium catalyst (e.g., [RuCl(this compound)(p-cymene)]Cl, typically 0.01-1 mol%) and the substrate (1 equivalent) are placed in a pressure-resistant reaction vessel.
-
Anhydrous and degassed solvent (e.g., methanol, ethanol, or dichloromethane) is added.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 1-50 atm).
-
The reaction mixture is stirred at a specified temperature for the required time to achieve full conversion.
-
After cooling to room temperature and carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The residue is then purified, typically by column chromatography on silica gel, to isolate the chiral product.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Catalytic Process
To aid in the conceptual understanding of the processes involved, the following diagrams illustrate a typical workflow and the structural relationships of the discussed ligands.
Caption: Experimental workflow for asymmetric hydrogenation.
A Comparative Guide to the Kinetic Performance of (R)-Dtbm-segphos and its Analogues in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R)-DTBM-SEGPHOS has emerged as a privileged ligand in asymmetric catalysis, frequently demonstrating superior performance in terms of both catalytic activity and enantioselectivity compared to its analogues. Its unique structural features, characterized by significant steric bulk and high electron density, play a crucial role in achieving high levels of stereocontrol in a variety of metal-catalyzed transformations. This guide provides a comparative overview of the kinetic and performance data of this compound against its analogues, supported by experimental protocols and mechanistic visualizations.
While direct, side-by-side kinetic studies providing quantitative data such as turnover frequencies (TOFs) under identical conditions are not extensively available in the public domain, a comprehensive analysis of published research allows for a robust qualitative and semi-quantitative comparison. The data presented herein is compiled from various studies, highlighting the advantages of this compound in specific, well-documented catalytic reactions.
Data Presentation: Performance Comparison
The following tables summarize the performance of this compound and its analogues in key asymmetric transformations. The data underscores the generally superior enantioselectivity achieved with the bulkier this compound ligand.
Table 1: Comparison of Ligands in the Asymmetric Hydrogenation of β-Keto Esters
| Ligand | Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |
| This compound | RuCl₂(C₆H₆) | Methyl 2-benzoylacetoacetate | >99 | 98.4 | [1] |
| (R)-SEGPHOS | RuCl₂(C₆H₆) | Methyl 2-benzoylacetoacetate | >99 | 95.2 | [1] |
| (R)-BINAP | RuCl₂(C₆H₆) | Methyl 2-benzoylacetoacetate | >99 | 92.1 | [1] |
Table 2: Ligand Screening in the Rh-catalyzed Asymmetric Conjugate Addition
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| This compound | [Rh(coe)₂Cl]₂ | 2-cyclohexenone | 94 | >99 | [2] |
| (R)-SEGPHOS | [Rh(coe)₂Cl]₂ | 2-cyclohexenone | 95 | 98 | [2] |
| (R)-BINAP | [Rh(coe)₂Cl]₂ | 2-cyclohexenone | 92 | 97 | [2] |
| (R)-MeO-BIPHEP | [Rh(coe)₂Cl]₂ | 2-cyclohexenone | 93 | 96 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.
Asymmetric Hydrogenation of α-Substituted β-Keto Esters with Ru-(R)-DTBM-SEGPHOS
This protocol describes the dynamic kinetic resolution of an α-substituted β-keto ester, a reaction where this compound has shown exceptional performance.
Materials:
-
RuCl₂(C₆H₆)[this compound] (Catalyst)
-
α-substituted β-keto ester (Substrate)
-
Methanol (Solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with the Ru catalyst (0.01 mol%).
-
The substrate (1.0 mmol) and degassed methanol (5 mL) are added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The reaction mixture is stirred under a hydrogen atmosphere (10 atm) at 50 °C for 12 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-hydroxy ester.
-
The enantiomeric excess is determined by chiral HPLC analysis.[1]
Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols
This protocol outlines the kinetic resolution of tertiary propargylic alcohols using a pre-catalyst of Pd(this compound)Cl₂.
Materials:
-
Pd(this compound)Cl₂ (Pre-catalyst)
-
Racemic tertiary propargylic alcohol (Substrate)
-
Triethylamine (Base)
-
Dimethylformamide (DMF, Solvent)
-
Carbon dioxide (CO₂, 1 atm)
Procedure:
-
To a dried Schlenk tube are added Pd(this compound)Cl₂ (5 mol%), the racemic tertiary propargylic alcohol (0.2 mmol), and DMF (2.0 mL) under an argon atmosphere.
-
Triethylamine (0.4 mmol) is then added to the mixture.
-
The argon atmosphere is replaced with a CO₂ balloon (1 atm).
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography to separate the unreacted alcohol and the allenoic acid product.
-
The enantiomeric excess of the unreacted alcohol is determined by chiral HPLC analysis.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound in asymmetric catalysis.
References
A Cost-Benefit Analysis of (R)-DTBM-SEGPHOS in Asymmetric Synthesis
(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , commonly known as (R)-DTBM-SEGPHOS , is a chiral phosphine ligand widely employed in asymmetric catalysis. As a member of the SEGPHOS family of ligands, it is distinguished by its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms. These modifications create a sterically hindered and electron-rich catalytic environment, which often leads to exceptional levels of activity and enantioselectivity in a variety of chemical transformations. This guide provides a cost-benefit analysis of this compound, comparing its performance and price against other common chiral phosphine ligands to aid researchers in catalyst selection.
Cost Analysis: A Price Comparison
The initial acquisition cost is a significant factor in catalyst selection for both academic research and industrial applications. This compound is generally positioned at a premium price point compared to less substituted or classical chiral ligands like BINAP. The cost is justified by its complex synthesis and often superior performance, which can lead to lower catalyst loadings and higher turnover numbers, ultimately reducing the overall cost of a synthetic route.
Below is a comparative summary of approximate pricing for this compound and other selected (R)-atropisomeric phosphine ligands from various chemical suppliers. Prices are subject to change and may vary by vendor and purity.
| Ligand | Supplier | Quantity | Approximate Price (USD) | Price per 100mg (USD) |
| This compound | ChemScene | 100 mg | $17.00 | $17.00 |
| Fisher Scientific | 100 mg | $61.93 | $61.93 | |
| TCI | 200 mg | ₹4,600 (~$55) | ~$27.50 | |
| (R)-SEGPHOS | Strem | 250 mg | $48.00 | $19.20 |
| Sigma-Aldrich | 100 mg | $49.50 | $49.50 | |
| (R)-BINAP | Strem | 250 mg | $30.00 | $12.00 |
| Sigma-Aldrich | 100 mg | $34.40 | $34.40 | |
| (R)-SYNPHOS | ChemScene | 100 mg | $108.00 | $108.00 |
| Strem | 100 mg | $86.00 | $86.00 | |
| (R)-MeO-BIPHEP | Strem | 100 mg | $99.00 | $99.00 |
| TCI | 250 mg | $140.00 | $56.00 |
Note: Prices are retrieved from publicly available supplier websites and are intended for estimation purposes only.[1][2][3][4][5][6][7]
Performance Analysis: The Benefit
The primary benefit of this compound lies in its exceptional performance in asymmetric catalysis, particularly in reactions where other ligands provide suboptimal results.[8] Its pronounced catalytic activity and the high levels of enantioselectivity it imparts are attributed to its unique structural features: a narrow dihedral angle from the SEGPHOS backbone and significant steric bulk from the di-tert-butyl groups.[9] This combination creates a well-defined chiral pocket that effectively controls the approach of the substrate to the metal center.
This compound has demonstrated superior performance in numerous transformations, including:
-
Rhodium-catalyzed asymmetric hydrogenation.[10]
-
Ruthenium-catalyzed enantioselective hydrogenation of alkenes.[11]
-
Palladium-catalyzed kinetic resolution of tertiary propargylic alcohols.[11]
-
Organocatalytic asymmetric halocyclization reactions.
Comparative Experimental Data
The true value of a ligand is best assessed through direct comparison under identical reaction conditions. The following table summarizes experimental data from a study on the rhodium-catalyzed enantioselective 1,4-addition of an organoboron reagent to a silacyclohexadienone, highlighting the superior performance of this compound.
Table 2: Rh-Catalyzed Asymmetric Addition to Silacyclohexadienone 1a
| Entry | Ligand | Yield of 4aa (%) | Chemo-selectivity (4aa:5aa) | ee (%) |
| 1 | This compound | 94 | >50:1 | 99 |
| 2 | (R)-SEGPHOS | 75 | >50:1 | 35 |
| 3 | (R)-BINAP | 89 | 1:1.1 | 96 |
| 4 | (R)-MeO-BIPHEP | 91 | 1:1.2 | 93 |
| 5 | (R)-SYNPHOS | 85 | 1.1:1 | 90 |
Reaction Conditions: Silacyclohexadienone 1a, PhZnCl (2a), ClSiMe3, [RhCl(coe)2]2, and ligand in THF at –10 °C for 12 h. Data sourced from reference[13].
In this specific application, this compound not only delivered the highest enantioselectivity (99% ee) but also exhibited perfect chemoselectivity, exclusively forming the desired 1,4-addition product.[13] In contrast, other bulky ligands like (R)-BINAP and (R)-MeO-BIPHEP yielded significant amounts of the undesired Heck-type product (5aa).[13] This demonstrates that the unique steric and electronic properties of this compound can be critical for achieving both high stereocontrol and chemoselectivity.
Experimental Protocols
To provide a practical context for its application, a detailed experimental protocol for the synthesis of a chiral nickel catalyst complex is provided below.
Synthesis of [this compound]NiCl₂
This procedure outlines the preparation of the Ni(II) complex, a versatile precatalyst for various enantioselective reactions.[7][12]
Materials:
-
This compound (1.00 g, 0.85 mmol, 1.0 equiv)
-
Nickel(II) chloride (NiCl₂) (110 mg, 0.85 mmol, 1.0 equiv)
-
Acetonitrile (anhydrous, ~400 mL)
-
Dichloromethane (anhydrous, ~30 mL)
-
Celite® (25 g)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound (1.00 g) and NiCl₂ (110 mg).
-
Anhydrous acetonitrile (15 mL) is added to the flask.
-
A reflux condenser is attached, and the system is purged with nitrogen for 5 minutes, then maintained under a nitrogen atmosphere (e.g., with a balloon).
-
The reaction mixture is heated to reflux in an oil bath and stirred for 16 hours.
-
A glass filter funnel is prepared with a 25 g pad of Celite®, which is wetted with fresh acetonitrile (70 mL).
-
While still warm, the reaction mixture is poured onto the Celite® pad. The flask is rinsed with additional acetonitrile, and the washings are added to the filter.
-
The Celite® pad is carefully washed with acetonitrile (~300 mL) until all the colored complex has passed through into the collection flask.
-
The filtrate is concentrated using a rotary evaporator (30 °C, 12 mmHg).
-
The resulting solid is dissolved in dichloromethane (20 mL), transferred to a vial, and concentrated again on the rotary evaporator.
-
The solid is broken up with a spatula and dried under high vacuum (0.1 mmHg) for 4 hours to yield the [this compound]NiCl₂ complex as a fine dark green-black powder (1.10 g, 99% yield).[7]
Visualized Workflows and Relationships
Diagram 1: Experimental Workflow for Asymmetric Hydrogenation
Caption: A typical experimental workflow for a Rh/(R)-DTBM-SEGPHOS catalyzed asymmetric hydrogenation.
Diagram 2: Ligand Feature Comparison
Caption: Logical relationship between (R)-SEGPHOS and its derivative this compound.
Conclusion
The cost-benefit analysis of this compound reveals it to be a premium, high-performance chiral ligand. While its initial purchase price is higher than that of foundational ligands like (R)-BINAP or its parent, (R)-SEGPHOS, the investment is frequently justified by significantly improved catalytic outcomes. The enhanced steric bulk and electron-donating properties of the di-tert-butyl-methoxyphenyl groups often translate to higher yields, superior enantioselectivities, and broader substrate compatibility, as demonstrated in comparative studies.[8][13][14] For challenging transformations where selectivity and efficiency are paramount, this compound provides a powerful tool that can reduce overall project costs by minimizing waste, simplifying purification, and achieving desired stereochemical outcomes that might otherwise be unattainable. For researchers in drug development and fine chemical synthesis, the "benefit" of achieving near-perfect enantioselectivity often outweighs the higher initial "cost" of the ligand.
References
- 1. strem.com [strem.com]
- 2. (R)-H8-BINAP price,buy (R)-H8-BINAP - chemicalbook [chemicalbook.com]
- 3. strem.com [strem.com]
- 4. (R)-BINAP 76189-55-4 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. strem.com [strem.com]
- 7. strem.com [strem.com]
- 8. Strem, An Ascensus Company (R)-MeO-BIPHEP min. 97% 500mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 9. SEGPHOS - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (±)-BINAP | 98327-87-8 | FB46149 | Biosynth [biosynth.com]
- 13. Strem, An Ascensus Company (R)-MeO-BIPHEP min. 97% 100mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 14. researchgate.net [researchgate.net]
Evaluating the Recyclability of (R)-Dtbm-segphos Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the economic and environmental viability of a catalyst is as crucial as its performance. This guide provides a comparative analysis of the recyclability of the (R)-Dtbm-segphos catalyst, a prominent chiral phosphine ligand in asymmetric catalysis, against other commonly used ligands. The focus is on providing a clear overview of recovery and reuse, supported by available experimental data and detailed protocols.
The recyclability of a homogeneous catalyst is a critical factor in its industrial application, directly impacting process sustainability and cost-effectiveness. This compound, known for its effectiveness in various asymmetric transformations, presents a unique recycling profile. Unlike many catalysts that are prone to degradation or difficult to separate from the reaction mixture, this compound can be recovered and regenerated through a two-step process involving oxidation and subsequent reduction.
Performance Comparison: this compound vs. Other Chiral Phosphine Ligands
A key aspect of this compound's recyclability lies in its conversion to the corresponding phosphine oxide post-reaction. In a notable study, it was demonstrated that 97% of the this compound ligand can be recovered from the reaction mixture in its oxidized form, this compound oxide, without any loss of enantiopurity[1]. This phosphine oxide can then be reduced back to the active phosphine ligand, allowing for its reuse.
While comprehensive, directly comparable, multi-cycle recycling data for this compound and other prominent chiral phosphine ligands under identical reaction conditions is scarce in publicly available literature, the principle of recycling via oxidation and reduction offers a distinct advantage. The following table summarizes the available information on the recyclability of this compound and provides a general overview for other common ligand families.
| Ligand Family | Recyclability Approach | Reported Recovery/Reuse | Notes |
| This compound | Oxidation to phosphine oxide, followed by reduction. | 97% recovery as phosphine oxide in a single cycle[1]. | The efficiency of the subsequent reduction step and performance over multiple cycles is a key consideration. |
| BINAP | Immobilization on solid supports; Nanofiltration; Biphasic catalysis. | Varies significantly with the method and reaction conditions. | Prone to leaching from solid supports. |
| Josiphos | Immobilization on solid supports; Functionalization for solubility-based separation. | Generally high initial activity, but can suffer from leaching and support degradation over cycles. | |
| PhanePhos | Immobilization on solid supports. | Performance is highly dependent on the linker and support material. |
Experimental Protocols
Recovery of this compound as its Phosphine Oxide
A general procedure for the recovery of phosphine oxides from a reaction mixture involves precipitation and filtration. The polarity and solubility differences between the product and the phosphine oxide are exploited for separation.
Protocol:
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure.
-
Suspend the resulting residue in a non-polar solvent system, such as a mixture of pentane or hexane with diethyl ether.
-
The less soluble phosphine oxide will precipitate.
-
Isolate the precipitated this compound oxide by filtration.
-
Wash the solid with a small amount of the non-polar solvent to remove any remaining impurities.
-
The filtrate containing the product can be further purified as required.
Note: The choice of solvent and the ratio will depend on the solubility of the specific reaction product and may require optimization.
Reduction of this compound Oxide to this compound
The reduction of tertiary phosphine oxides back to the corresponding phosphines is a well-established transformation in organic synthesis. A common and effective method involves the use of silanes, such as trichlorosilane, often in the presence of a base.
General Protocol for Trichlorosilane Reduction:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the recovered this compound oxide in a suitable anhydrous solvent, such as toluene or xylene.
-
Add a tertiary amine base, for example, triethylamine or N,N-diisopropylethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add trichlorosilane to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., ³¹P NMR).
-
Upon completion, cool the reaction mixture and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by crystallization or chromatography.
Visualizing the Recycling Workflow
The recycling process for this compound can be visualized as a cyclical workflow.
Caption: Workflow for the recycling of this compound catalyst.
Logical Relationship in Catalyst State
The transformation between the active catalyst and its recoverable oxide form is a key logical relationship in this recycling strategy.
Caption: The two-state cycle of the this compound ligand.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling (R)-Dtbm-segphos
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-Dtbm-segphos. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Summary
This compound is a combustible solid that can cause skin, eye, and respiratory irritation. It is also air-sensitive and should be handled under an inert atmosphere to prevent degradation.
| Hazard Classification | Description | GHS Hazard Statements |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
| Combustibility | Classified as a combustible solid. | Not specified |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment must be worn at all times when handling the compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Body Protection | Laboratory coat | A flame-resistant lab coat worn over personal clothing. |
| Respiratory Protection | Respirator | An N95-rated respirator or higher if handling the powder outside of a certified chemical fume hood or glovebox. |
Operational Plan: Step-by-Step Handling Protocol
This compound is an air-sensitive solid and must be handled with care to prevent exposure and maintain its integrity. The following protocol outlines the key steps for its use.
Experimental Protocol for Handling Air-Sensitive this compound:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Prepare a designated work area in a certified chemical fume hood or an inert atmosphere glovebox.
-
Assemble and oven-dry all glassware to be used. Allow to cool under a stream of inert gas (nitrogen or argon).
-
-
Inert Atmosphere Transfer (if using a Schlenk line):
-
Connect the flask containing this compound to the Schlenk line.
-
Carefully evacuate the air from the flask and backfill with inert gas. Repeat this cycle three times.
-
-
Weighing and Dispensing:
-
If working in a glovebox, transfer the required amount of this compound directly on a tared weigh boat.
-
If using a Schlenk line, quickly transfer the solid under a positive flow of inert gas to a tared and sealed receiving flask.
-
-
Reaction Setup:
-
Dissolve the weighed this compound in an appropriate anhydrous solvent under an inert atmosphere.
-
Add other reagents via syringe or cannula techniques to maintain the inert atmosphere.
-
-
Post-Reaction:
-
Quench the reaction carefully, if necessary, following established laboratory procedures.
-
Isolate the product using appropriate purification techniques, maintaining an inert atmosphere if the product is also air-sensitive.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to ensure laboratory and environmental safety.
-
Waste Collection:
-
Collect all waste materials, including excess this compound, contaminated solvents, and disposable labware (e.g., gloves, weigh boats), in a designated and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Waste Treatment:
-
For larger quantities of unreacted material, consult your institution's Environmental Health and Safety (EHS) office for specific guidance on deactivation or disposal.
-
Organophosphorus compounds may require specific treatment before final disposal.
-
-
Final Disposal:
-
All waste must be disposed of through your institution's official hazardous waste management program. Follow all local, state, and federal regulations.
-
Workflow Diagram
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
